3-Bromo-5-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSNGUPJXGLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566731 | |
| Record name | 3-Bromo-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-68-1 | |
| Record name | 3-Bromo-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-methoxyaniline: A Technical Guide for Researchers
CAS Number: 16618-68-1
This technical guide provides an in-depth overview of 3-Bromo-5-methoxyaniline, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety and handling, a proposed synthesis protocol, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a solid powder at room temperature. Its key properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 16618-68-1 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [2] |
| 202.1 g/mol | [1] | |
| Physical Form | Solid-Powder | |
| Melting Point | 51-54 °C | |
| Boiling Point | 285.8 ± 20.0 °C at 760 Torr | [3][4] |
| Density | 1.531 ± 0.06 g/cm³ (at 20 °C) | [3][4] |
| Flash Point | 126.7 ± 21.8 °C | [3][4] |
| pKa | 3.10 ± 0.10 (Predicted) | [3] |
| Purity | Available in ≥96% and ≥97% | [1][2] |
Spectroscopic Data: Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain resources accessed. However, based on the structure, the following characteristic signals would be expected in NMR spectra:
-
¹H NMR: A singlet for the methoxy group protons, and distinct signals in the aromatic region for the three protons on the benzene ring. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the seven carbon atoms, including a signal for the methoxy carbon and six distinct signals for the aromatic carbons, with the carbon atoms attached to bromine and the amino and methoxy groups showing characteristic shifts.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
GHS Pictogram: GHS06 (Skull and crossbones)
-
Signal Word: Danger
-
Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly ventilated area or when generating dust.
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperatures range from 2-8°C to ambient, with protection from light.[2][3]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a poison center or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Proposed Synthesis of this compound
Proposed Reaction Scheme:
-
Diazotization: The amino group of a suitable precursor, such as 3-amino-5-methoxyphenol, is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HBr) at low temperatures (0-5 °C).
-
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom.
A similar protocol has been described for the synthesis of 1-Bromo-3,5-dimethoxybenzene from 3,5-dimethoxyaniline, which involves diazotization followed by reaction with cuprous bromide.
General Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
As this compound is a building block for PROTACs, a common downstream experiment is to assess the degradation of the target protein. The following is a general protocol for this purpose.
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line for an oncology target).
-
PROTAC synthesized using this compound as a building block.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Applications in Targeted Protein Degradation
This compound is designated as a "Protein Degrader Building Block," indicating its primary use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
Role in PROTAC Structure
A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can be incorporated into the linker or used as a precursor for synthesizing more complex linker structures or even parts of the E3 ligase or POI ligands. The bromo and amino functional groups provide versatile handles for further chemical modifications, such as amide bond formation or cross-coupling reactions, to assemble the final PROTAC molecule.
PROTAC Mechanism of Action and Experimental Workflow
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the POI and an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Below is a conceptual workflow for the development and evaluation of a PROTAC, where this compound could be used in the synthesis of the PROTAC molecule.
References
An In-depth Technical Guide to 3-Bromo-5-methoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxyaniline is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the aniline core, provides a versatile scaffold for the synthesis of more complex molecules, including those with potential therapeutic applications such as protein degraders. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis and characterization, and insights into its reactivity and potential applications in drug discovery.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [3] |
| Physical Form | Solid-Powder | [4] |
| Boiling Point | 51-54 °C | [4] |
| 285.8 ± 20.0 °C (at 760 Torr) | [5][6] | |
| Density | 1.531 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [5][6] |
| pKa (Predicted) | 3.10 ± 0.10 | [5] |
| CAS Number | 16618-68-1 | [1][2][3][4][5][7][8] |
Note on Boiling Point: There is a notable discrepancy in the reported boiling points. The lower value of 51-54 °C may correspond to the boiling point under reduced pressure, a common practice for purifying organic compounds. The higher value of 285.8 °C is likely the boiling point at atmospheric pressure.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of a substituted aniline precursor. The following is a generalized experimental protocol based on methods for analogous compounds.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
3-Methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol/water or hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline in a suitable solvent such as acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 15 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Workflow for Characterization:
Caption: Workflow for the purification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for the protons on the substituted benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and the C-Br stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.
Chemical Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its functional groups: the amino group and the bromine atom.
-
Amino Group Reactivity: The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities.
-
Bromine Atom Reactivity: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
Logical Relationship in Suzuki-Miyaura Coupling:
Caption: Key components in a Suzuki-Miyaura cross-coupling reaction involving this compound.
The ability to participate in such coupling reactions makes this compound a valuable starting material in the synthesis of biologically active molecules. For instance, the resulting aryl-substituted anilines can serve as core structures for the development of inhibitors of various enzymes or receptors implicated in disease pathways. While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are of interest in targeting pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Conclusion
This compound is a key chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its purification and characterization can be performed using standard laboratory techniques. The dual reactivity of its amino and bromo functionalities makes it a versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to explore their full potential in modulating key signaling pathways involved in various diseases.
References
- 1. 3-Bromo-5-methylaniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. How To [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 8. This compound|16618-68-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
An In-Depth Technical Guide to 3-Bromo-5-methoxyaniline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-methoxyaniline is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block, particularly in the synthesis of targeted protein degraders. This technical guide provides a comprehensive overview of the molecular structure, properties, and, most notably, the application of this compound as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis of PROTACs and the underlying biological pathways are also presented.
Molecular Structure and Physicochemical Properties
This compound is an aromatic organic compound with a bromine atom and a methoxy group substituted on the aniline ring at positions 3 and 5, respectively.
Molecular Structure:
Caption: 2D structure of this compound.
The quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| CAS Number | 16618-68-1 | [1][2] |
| Appearance | Solid-Powder | |
| Boiling Point | 285.8 ± 20.0 °C at 760 Torr | [2][3] |
| Density | 1.531 ± 0.06 g/cm³ | [2][3] |
| Flash Point | 126.7 ± 21.8 °C | [2][3] |
| pKa | 3.10 ± 0.10 (Predicted) | [2] |
| Storage | 2-8°C, protect from light | [2] |
| SMILES | Nc1cc(OC)cc(Br)c1 | |
| InChIKey | FHUSNGUPJXGLPL-UHFFFAOYSA-N |
Synthesis
A common synthetic route to this compound involves the selective bromination of m-anisidine. The methoxy group is an ortho-, para-director, while the amino group is also an ortho-, para-director. In the acidic conditions typically used for bromination, the amino group is protonated to an ammonium salt, which is a meta-director. This directs the incoming bromine to the position meta to the ammonium group and ortho to the methoxy group.
Proposed Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve m-anisidine in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Neutralization: Carefully neutralize the solution with a base, such as sodium bicarbonate, to precipitate any remaining product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Application in Targeted Protein Degradation: PROTACs
This compound is a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
The PROTAC Signaling Pathway
The mechanism of action of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC using this compound as a building block typically involves multi-step chemical synthesis to attach it to a linker and a ligand for an E3 ubiquitin ligase. The aniline group provides a convenient handle for chemical modification.
Caption: General experimental workflow for PROTAC development.
Detailed Experimental Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100 °C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein of interest and a loading control protein (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary application as a component of PROTACs highlights its importance in the development of novel therapeutics for targeted protein degradation. This guide provides essential information for researchers and scientists working in this exciting and rapidly evolving field. The provided protocols and diagrams offer a framework for the synthesis and evaluation of this compound-containing compounds.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-5-methoxyaniline in Common Laboratory Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 3-Bromo-5-methoxyaniline in a range of common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines a predictive framework based on the solubility of structurally analogous compounds, namely halogenated anilines and methoxyanilines. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in chemical synthesis, purification, and formulation development involving this compound.
Introduction
This compound is a substituted aniline derivative with applications as a building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for the formulation of finished products. This guide addresses the current gap in quantitative solubility data by providing a predictive analysis and a robust experimental methodology for its determination.
Predicted Solubility Profile
-
Effect of the Aniline Moiety: The amine group can participate in hydrogen bonding, suggesting potential solubility in protic solvents.
-
Effect of the Bromo- and Methoxy- Substituents: The bromine atom and the benzene ring contribute to the molecule's lipophilicity and van der Waals interactions, favoring solubility in non-polar organic solvents.[2] The methoxy group introduces some polarity.
-
Water Solubility: The presence of the large, hydrophobic brominated aromatic ring is expected to significantly limit its solubility in water.[2] Halogenated anilines are generally sparingly soluble or practically insoluble in water.[2]
-
Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[2] Structurally related compounds like 4-bromoaniline are more soluble in organic solvents such as ethanol, ether, and chloroform than in water.[3] Similarly, 4-methoxyaniline is significantly soluble in polar organic solvents like ethanol and methanol, but has limited solubility in non-polar solvents like hexane.[4]
Based on these principles, the predicted solubility of this compound is summarized in the table below.
Data Presentation: Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low / Insoluble | The large hydrophobic brominated aromatic ring outweighs the hydrophilic contributions of the amine and methoxy groups.[2] |
| Methanol | Polar Protic | High | The amine and methoxy groups can form hydrogen bonds with methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, hydrogen bonding is possible with the amine and methoxy groups.[3][5] |
| Acetone | Polar Aprotic | High | Can engage in dipole-dipole interactions with the polar C-Br, C-O, and C-N bonds.[2][5][6] |
| Dichloromethane | Non-polar | Moderate to High | Good solvent for many organic compounds; capable of dipole-dipole interactions. |
| Chloroform | Non-polar | Moderate to High | Similar to dichloromethane, a common solvent for organic compounds.[3] |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor and has a moderate polarity.[2] |
| Toluene | Non-polar | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute. |
| Hexane | Non-polar | Low | The overall polarity of this compound is likely too high for significant solubility in a non-polar alkane.[4] |
Experimental Protocol: Determination of Equilibrium Solubility
To obtain precise quantitative solubility data, the following equilibrium solubility method is recommended. This protocol is a standard and reliable approach for determining the solubility of a solid compound in a liquid solvent.
4.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Calibrated thermometer
4.2. Procedure
-
Preparation of Standard Solutions (for HPLC/UV-Vis Analysis):
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions of varying, known concentrations.
-
-
Calibration Curve Generation:
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Plot a calibration curve of the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of this compound.
-
The calibration curve should exhibit good linearity (R² > 0.99).
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a different organic solvent. The presence of excess solid is crucial to ensure saturation.[7]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7] The equilibration time should be confirmed by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid particles.
-
Quantitatively dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.
-
-
Analysis and Calculation:
-
Analyze the diluted sample using the same analytical method as for the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
All solubility measurements should be performed in triplicate to ensure accuracy and precision.
-
The results should be reported as the mean ± standard deviation in units such as g/L, mg/mL, or mol/L.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: Experimental Workflow for Solubility Determination.
Caption: Factors Influencing Predicted Solubility.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
3-Bromo-5-methoxyaniline safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
3-Bromo-5-methoxyaniline is a substituted aniline compound primarily used in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 16618-68-1[1][2][3] |
| Molecular Formula | C₇H₈BrNO[3] |
| Molecular Weight | 202.05 g/mol [3] |
| Appearance | White to light yellow solid/powder[1][2] |
| Melting Point | 65-68°C[1] |
| Boiling Point | 51-54°C[2] |
| Solubility | Sparingly soluble in water (1.1 g/L at 25°C)[1] |
| Density | 1.531 ± 0.06 g/cm³[4] |
| pKa | 3.10 ± 0.10 (Predicted)[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is considered toxic if swallowed, in contact with skin, or if inhaled.[2]
Table 2: GHS Classification for this compound
| Classification | Hazard Class & Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Acute Tox. 3 | H301: Toxic if swallowed | GHS06 | Danger |
| Acute Toxicity, Dermal | Acute Tox. 3 | H311: Toxic in contact with skin | GHS06 | Danger |
| Acute Toxicity, Inhalation | Acute Tox. 3 | H331: Toxic if inhaled | GHS06 | Danger |
Source:[2]
Handling and Storage
Due to the toxicity of this compound, stringent safety measures must be implemented during its handling and storage.
Personal Protective Equipment (PPE)
A thorough risk assessment should be performed before handling this compound to ensure the selection of appropriate PPE. The following are general recommendations for handling toxic aniline compounds:
-
Hand Protection: Use of chemical-resistant gloves is mandatory. Materials such as butyl rubber, neoprene, or Viton are recommended for handling aniline compounds. Nitrile gloves may not provide adequate protection.[5]
-
Eye/Face Protection: Wear chemical splash goggles or a face shield to protect against splashes.[5]
-
Skin and Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of exposure, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a respirator is deemed necessary, personnel must be enrolled in a respiratory protection program.
Safe Handling Practices
-
Always work within a designated area, such as a chemical fume hood.[5]
-
Avoid all direct contact with the substance.
-
Prevent the formation of dust and aerosols.
-
After handling, wash hands and any exposed skin thoroughly.
-
Eating, drinking, and smoking are strictly prohibited in the work area.
-
Ensure containers are tightly sealed when not in use.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[5]
-
The storage location should be secure and restricted to authorized personnel.
First-Aid Measures
Prompt action is essential in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air at once. If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: If you are trained and equipped to handle the spill, you may clean up a small amount. Absorb the spill with a non-combustible, inert material such as sand or vermiculite, and place it into a sealed container for hazardous waste disposal.[5]
-
Large Spills: In the event of a large spill, immediately evacuate the area.[5] Secure the vicinity to prevent entry and contact your institution's emergency response team.
Disposal Considerations
This compound and any contaminated materials must be disposed of as hazardous waste. Follow all applicable local, state, and federal regulations for hazardous waste disposal.
Lack of Detailed Experimental and Toxicological Data
Disclaimer
This guide is intended for informational purposes for trained professionals and should not be considered a substitute for a formal, site-specific risk assessment. The information presented is compiled from available safety data sheets and general best practices for handling toxic chemicals. It is essential to consult the most recent Safety Data Sheet (SDS) provided by the supplier before using this compound.
References
Commercial Availability and Synthetic Applications of 3-Bromo-5-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxyaniline is a valuable substituted aniline building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its bifunctional nature, possessing both a nucleophilic amino group and a synthetically versatile aryl bromide, allows for diverse chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound and detailed experimental protocols for its application in key cross-coupling reactions.
Commercial Supplier Analysis
A survey of prominent chemical suppliers reveals that this compound is readily available in various purities and quantities. The following table summarizes the offerings from a selection of reputable vendors. Please note that pricing is subject to change and may not include shipping and handling fees.
| Supplier | Purity | Available Quantities | Price (USD) |
| Oakwood Products | 95% | 1 g | $42.00[1] |
| 96% | 250 mg, 1 g | $120.00 (for 250 mg) | |
| Apollo Scientific | 97% | 1 g, 5 g | $44.00 (for 1 g), $138.00 (for 5 g)[2] |
| Sigma-Aldrich (distributor for Apollo Scientific) | 97% | Pricing not readily available | Contact for pricing[3] |
| Ambeed | Not specified | 250 mg, 10 g, 25 g | $25.00 (for 250 mg), $292.00 (for 10 g), $963.00 (for 25 g)[2] |
| Matrix Scientific | ≥96% | 100 g | $292.37[1] |
| SynQuest Laboratories | Not specified | Contact for pricing and availability | Contact for pricing |
| Biosynth Carbosynth | Not specified | Contact for pricing and availability | Contact for pricing |
| ChemicalBook | Multiple Suppliers | Various | Varies |
Key Synthetic Applications and Experimental Protocols
This compound is a key intermediate in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of biaryl and arylamine scaffolds found in many drug candidates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. A general workflow for this reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[4]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methoxy-5-phenylaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.
Caption: Catalytic cycle and experimental workflow for the Buchwald-Hartwig amination.
This protocol is a representative procedure based on established methods for the amination of aryl bromides.[2]
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene and piperidine via syringe under a counterflow of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methoxy-5-(piperidin-1-yl)aniline.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for the construction of complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it a valuable tool for researchers in drug discovery and materials science. The provided protocols offer a solid foundation for the application of this reagent in the synthesis of novel compounds. Researchers should note that optimization of the reaction conditions may be necessary for specific substrates and desired outcomes.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
Spectroscopic Characterization of 3-Bromo-5-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Information
| Property | Value |
| Chemical Name | 3-Bromo-5-methoxyaniline |
| CAS Number | 16618-68-1 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of data for structurally similar compounds, such as 3-bromoaniline and 3-methoxyaniline.
¹H NMR (Proton NMR) Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.0 | m | 2H | Aromatic CH |
| ~6.5 - 6.7 | m | 1H | Aromatic CH |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.7 | br s | 2H | -NH₂ |
¹³C NMR (Carbon NMR) Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OCH₃ |
| ~148 | C-NH₂ |
| ~132 | C-Br |
| ~115 | Aromatic CH |
| ~110 | Aromatic CH |
| ~100 | Aromatic CH |
| ~55 | -OCH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1620 - 1580 | Strong | C=C aromatic ring stretch |
| 1600 - 1550 | Strong | N-H bend (amine) |
| 1300 - 1200 | Strong | C-O stretch (aryl ether) |
| 1100 - 1000 | Strong | C-N stretch (amine) |
| 800 - 600 | Strong | C-Br stretch |
Mass Spectrometry (MS) Data (Predicted)
-
Ionization Mode: Electron Ionization (EI)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 201/203 | High | [M]⁺ (Molecular ion, bromine isotope pattern) |
| 186/188 | Moderate | [M - CH₃]⁺ |
| 158/160 | Moderate | [M - CH₃ - CO]⁺ |
| 122 | Moderate | [M - Br]⁺ |
| 93 | High | [M - Br - C₂H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the NMR spectrometer.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 400 MHz or higher field strength, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a higher number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: No specific sample preparation is required for a solid sample with ATR-IR. Ensure the ATR crystal is clean.
-
Instrumentation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample is vaporized by heating in a high vacuum.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks of nearly equal intensity.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a new chemical entity.
References
An In-Depth Technical Guide to 3-Bromo-5-methoxyaniline: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-methoxyaniline, a key building block in the synthesis of pharmaceuticals and agrochemicals, possesses a unique substitution pattern that makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, alongside modern synthetic approaches. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.
Introduction
This compound, also known as 3-amino-5-bromoanisole, is an aromatic amine with the chemical formula C₇H₈BrNO. Its structure, featuring a bromine atom and a methoxy group meta to the amino group, offers versatile handles for further chemical modifications. While the exact historical moment of its first synthesis is not well-documented in readily available literature, its preparation falls within the broader historical context of the development of synthetic organic chemistry in the late 19th and early 20th centuries. Early methods for the synthesis of substituted anilines typically involved electrophilic aromatic substitution reactions on benzene derivatives, followed by functional group interconversions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16618-68-1 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 79-83 °C |
| Boiling Point | 285.8 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Plausible Historical Synthesis Routes
The synthesis of this compound in the late 19th or early 20th century would have likely relied on multi-step sequences starting from readily available aromatic compounds. Two plausible historical routes are outlined below, based on the established chemical reactions of that era.
Route A: From m-Anisidine
One logical approach would have been the direct bromination of m-anisidine (3-methoxyaniline). The amino and methoxy groups are both ortho-, para-directing. However, the amino group is a much stronger activating group, and its directing effect would dominate. To achieve the desired meta-bromination relative to the methoxy group, a plausible strategy would involve the protection of the highly activating amino group to modulate its directing effect and prevent over-bromination.
Route B: From 3,5-Dibromoanisole
Another potential historical route could involve the nucleophilic aromatic substitution of a bromine atom in 3,5-dibromoanisole. This approach would require the selective replacement of one bromine atom with an amino group, which could have been achieved through amination with ammonia or a precursor under harsh conditions.
Modern Synthetic Approaches
Modern organic synthesis offers more efficient and selective methods for the preparation of this compound. These routes often utilize milder reagents and provide higher yields.
A common modern strategy involves the reduction of a nitro group precursor, which can be synthesized with the desired substitution pattern.
Experimental Protocols
The following are detailed experimental protocols for key reactions that could be employed in the synthesis of this compound, based on established methodologies for similar transformations.
Protection of the Amino Group of m-Anisidine (Acetylation)
Objective: To synthesize N-(3-methoxyphenyl)acetamide.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.3 g (0.1 mol) of m-anisidine in 50 mL of glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 11.2 mL (0.12 mol) of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven to afford N-(3-methoxyphenyl)acetamide.
Table 2: Quantitative Data for Acetylation of m-Anisidine
| Parameter | Value |
| Starting Material | m-Anisidine (12.3 g, 0.1 mol) |
| Reagent | Acetic anhydride (11.2 mL, 0.12 mol) |
| Expected Product | N-(3-methoxyphenyl)acetamide |
| Theoretical Yield | 16.5 g |
| Typical Yield | 90-95% |
Bromination of N-(3-methoxyphenyl)acetamide
Objective: To synthesize N-(5-bromo-3-methoxyphenyl)acetamide.
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 16.5 g (0.1 mol) of N-(3-methoxyphenyl)acetamide in 100 mL of glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of 5.1 mL (0.1 mol) of bromine in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution over a period of 30 minutes, maintaining the temperature between 10-15 °C.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Pour the reaction mixture into 400 mL of cold water. If the product does not precipitate, add a saturated solution of sodium bisulfite to quench any excess bromine.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
Table 3: Quantitative Data for Bromination
| Parameter | Value |
| Starting Material | N-(3-methoxyphenyl)acetamide (16.5 g, 0.1 mol) |
| Reagent | Bromine (5.1 mL, 0.1 mol) |
| Expected Product | N-(5-bromo-3-methoxyphenyl)acetamide |
| Theoretical Yield | 24.4 g |
| Typical Yield | 80-85% |
Hydrolysis of N-(5-bromo-3-methoxyphenyl)acetamide
Objective: To synthesize this compound.
Procedure:
-
In a 500 mL round-bottom flask fitted with a reflux condenser, place 24.4 g (0.1 mol) of N-(5-bromo-3-methoxyphenyl)acetamide.
-
Add 100 mL of 70% sulfuric acid (v/v).
-
Heat the mixture to reflux and maintain reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice.
-
Basify the cold solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12, keeping the mixture cool in an ice bath.
-
The product will separate as an oil or solid. Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.
Table 4: Quantitative Data for Hydrolysis
| Parameter | Value |
| Starting Material | N-(5-bromo-3-methoxyphenyl)acetamide (24.4 g, 0.1 mol) |
| Reagent | 70% Sulfuric Acid |
| Expected Product | This compound |
| Theoretical Yield | 20.2 g |
| Typical Yield | 85-90% |
Reduction of 1-Bromo-3-methoxy-5-nitrobenzene
Objective: To synthesize this compound from its nitro precursor.
Procedure:
-
To a 500 mL round-bottom flask, add 23.2 g (0.1 mol) of 1-bromo-3-methoxy-5-nitrobenzene and 150 mL of ethanol.
-
Heat the mixture to about 60 °C to dissolve the starting material.
-
In a separate beaker, dissolve 56.4 g (0.25 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid with gentle warming.
-
Slowly add the tin(II) chloride solution to the stirred solution of the nitro compound. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture and pour it into a beaker containing 300 g of ice.
-
Make the solution strongly basic (pH > 10) by the slow addition of 40% sodium hydroxide solution, while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to give this compound.
Table 5: Quantitative Data for Nitro Reduction
| Parameter | Value |
| Starting Material | 1-Bromo-3-methoxy-5-nitrobenzene (23.2 g, 0.1 mol) |
| Reagent | Tin(II) chloride dihydrate (56.4 g, 0.25 mol) / Conc. HCl |
| Expected Product | This compound |
| Theoretical Yield | 20.2 g |
| Typical Yield | >90% |
Conclusion
This compound is a valuable synthetic intermediate whose preparation can be accomplished through various routes, reflecting the evolution of organic synthesis. While its initial discovery is not clearly documented, plausible historical syntheses can be postulated based on the chemical knowledge of the time. Modern methods offer improved efficiency, selectivity, and safety. The detailed protocols and data provided in this guide are intended to be a valuable resource for chemists engaged in the synthesis and application of this important building block.
The Versatile Scaffold: A Technical Review of 3-Bromo-5-methoxyaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-5-methoxyaniline, also known as 3-amino-5-bromoanisole, is a key aromatic amine building block in the synthesis of a wide array of biologically active molecules. Its disubstituted pattern, featuring a bromine atom and a methoxy group meta to the amine, provides a versatile platform for structural elaboration. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the methoxy and amino groups can be strategically utilized for hydrogen bonding and further functionalization. This technical guide provides a comprehensive review of the key literature, focusing on the applications of this compound in the development of therapeutic agents, particularly in the realm of kinase inhibitors.
Synthetic Applications and Experimental Protocols
The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of enzyme inhibitors. The following sections detail a key synthetic application and the associated experimental protocols.
Synthesis of a TEAD Inhibitor Intermediate
A notable application of this compound is in the synthesis of intermediates for TEAD inhibitors, which are being explored for cancer therapy. The initial step involves the reduction of the nitro group of a precursor to yield this compound.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: To a solution of 1-bromo-3-methoxy-5-nitro-benzene (10 g, 43.10 mmol, 1 eq) in a mixture of THF (80 mL), H₂O (80 mL), and EtOH (80 mL), add Iron powder (Fe, 24.07 g, 430.98 mmol, 10 eq) and Ammonium Chloride (NH₄Cl, 23.05 g, 430.98 mmol, 10 eq).
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield this compound.
While the cited literature provides the protocol for this specific reduction, detailed quantitative data for this step is not extensively published. However, similar reductions of nitroarenes are often high-yielding.
Application in Kinase Inhibitor Scaffolds
Structure-Activity Relationship (SAR) of Analogous Compounds
A study on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, which are structurally related to molecules that can be synthesized from 3-bromo-anilines, revealed key SAR insights. The antiproliferative activity of these compounds was evaluated against the Bcr-Abl-positive K562 leukemia cell line.
Table 1: Antiproliferative Activity of 3-Substituted Benzamide Derivatives against K562 Cells [2]
| Compound ID | 3-Substituent | IC₅₀ (nM) |
| 9a | -F | 16 |
| 9b | -Cl | 8.3 |
| 9c | -Br | 11 |
| 9d | -I | 19 |
| 9e | -CF₃ | 9.8 |
| 9f | -CH₃ | 110 |
| 9g | -OCH₃ | >1000 |
| Imatinib | - | 270 |
Data from Asaki, T. et al. Bioorg Med Chem Lett. 2006, 16(5), 1421-5.
This data highlights that small, lipophilic, electron-withdrawing groups at the 3-position of the aniline ring are favorable for potent Bcr-Abl inhibition.
Experimental Protocol: Cell Proliferation Assay [2]
-
Cell Culture: K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Viability Assessment: After a 48-hour incubation period, cell viability was assessed using a colorimetric assay with Alamar Blue.
-
IC₅₀ Determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The derivatives of 3-bromo-anilines often target protein kinases involved in cancer cell signaling. A prime example is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).
Bcr-Abl Signaling Pathway
Inhibitors derived from 3-bromo-aniline analogues, such as Nilotinib, target the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.
General Synthetic Workflow
The synthesis of kinase inhibitors from this compound typically involves a multi-step process, often beginning with a cross-coupling reaction to introduce a key structural motif, followed by functional group manipulations to build the final molecule. A common and powerful method for the initial C-N bond formation is the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic placement of functional groups allows for the efficient construction of complex molecules with potent biological activities. While direct and comprehensive studies on derivatives of this specific molecule are somewhat limited in publicly accessible literature, the extensive research on closely related analogues, particularly in the development of kinase inhibitors, provides a robust roadmap for its application in drug discovery. The synthetic protocols, quantitative biological data, and pathway analyses derived from these analogous compounds underscore the significant potential of this compound as a scaffold for the next generation of targeted therapeutics. Further exploration of its unique electronic and steric properties is warranted to fully exploit its capabilities in the design of novel enzyme inhibitors.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of paramount importance in the fields of medicinal chemistry and drug development, as it enables the efficient construction of biaryl scaffolds, which are prevalent in a vast number of biologically active molecules. 3-Bromo-5-methoxyaniline is a valuable building block in this context, as the resulting 3-aryl-5-methoxyaniline core is a key structural motif in various pharmacologically relevant compounds. The electron-donating methoxy and amino groups on the aniline ring can influence its reactivity, making the careful selection and optimization of reaction conditions crucial for achieving high yields and purity of the desired biaryl products. This document provides detailed application notes and experimental protocols for the successful implementation of Suzuki coupling reactions with this compound.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. This reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.
General Reaction:
Comparative Data for Suzuki Coupling Reactions
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes various conditions reported for the Suzuki coupling of structurally similar bromoanilines, providing a comparative overview for reaction optimization with this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 95 |
| 2-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 (5) | K₃PO₄ | 2-MeTHF | 70 | 91 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 90 |
| 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 3-Bromo-N,N-diethyl-4-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 88 |
Experimental Protocols
The following protocols are generalized procedures adapted from established methodologies for the Suzuki coupling of bromoanilines.[1][2] Optimization of specific parameters may be required for different arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methoxyaniline.
Protocol 2: Alternative Procedure using Pd(dppf)Cl₂
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add a 2M aqueous solution of sodium carbonate (2.0 mL).
-
Bubble argon gas through the solution for 15 minutes to degas.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Heat the mixture to reflux (approximately 80-90 °C) under an argon atmosphere for 12 hours, or until TLC/LC-MS indicates completion.
-
After cooling to room temperature, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the final product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Application in Drug Discovery: Kinase Inhibitor Scaffolds
The biaryl motif is a privileged scaffold in medicinal chemistry, frequently found in molecules that exhibit a wide range of biological activities.[3][4] In particular, substituted biaryls are crucial pharmacophores in many kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4]
The 3-aryl-5-methoxyaniline core, synthesized via the Suzuki coupling of this compound, can serve as a versatile template for the development of novel kinase inhibitors. The methoxy and aniline functionalities provide handles for further chemical modification, allowing for the fine-tuning of the molecule's properties to optimize its interaction with the target kinase. For example, the aniline group can be acylated or derivatized to introduce functionalities that can form key hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Simplified Kinase Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition point.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
The Versatility of 3-Bromo-5-methoxyaniline as a Strategic Building Block in Pharmaceutical Intermediate Synthesis
Introduction: 3-Bromo-5-methoxyaniline is a key aromatic building block employed in the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern, featuring an amine for nucleophilic reactions or directing group capabilities, a bromine atom for cross-coupling reactions, and a methoxy group influencing electronic properties, makes it a versatile scaffold for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of advanced pharmaceutical intermediates, with a focus on its application in the synthesis of biaryl compounds, N-aryl amines, and aryl alkynes through palladium-catalyzed cross-coupling reactions.
Application in Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds which are prevalent in medicinally important molecules. This compound serves as an excellent substrate for this reaction, enabling the introduction of various aryl and heteroaryl moieties.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5-Methoxy-[1,1'-biphenyl]-3-amine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | ~95% (estimated) |
| 2 | 4-Methylphenylboronic acid | 5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-amine | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2.0 eq) | 1,4-Dioxane | 90 | 16 | High |
| 3 | Pyridin-3-ylboronic acid | 3-Amino-5-(pyridin-3-yl)anisole | [Pd(dppf)Cl₂] (3 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | High |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 5-Methoxy-[1,1'-biphenyl]-3-amine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-methoxy-[1,1'-biphenyl]-3-amine.
Workflow Diagram:
Application in N-Aryl Amine Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, providing a versatile method for the synthesis of aryl amines. This compound can be coupled with a wide range of primary and secondary amines to produce valuable pharmaceutical intermediates.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-(3-Methoxy-5-aminophenyl)morpholine | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 | 18 | High |
| 2 | Aniline | 5-Methoxy-N-phenyl-1,3-benzenediamine | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ (1.5 eq) | Toluene | 110 | 24 | High |
| 3 | Benzylamine | N-(3-Methoxy-5-aminophenyl)benzylamine | Pd₂(dba)₃ (1 mol%) / t-Bu₃P (2 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane | 100 | 16 | High |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 4-(3-Methoxy-5-aminophenyl)morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 equiv)
-
Xantphos (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, sodium tert-butoxide, and Xantphos.
-
Add Pd₂(dba)₃ to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by the addition of morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired product.
Catalytic Cycle Diagram:
Application in Aryl Alkyne Synthesis via Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of pharmaceutical intermediates containing an alkyne moiety, which can serve as a versatile handle for further transformations or as a key structural element for biological activity.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3-Methoxy-5-(phenylethynyl)aniline | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 65 | 6 | High |
| 2 | Trimethylsilylacetylene | 3-Methoxy-5-((trimethylsilyl)ethynyl)aniline | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) / CuI (5 mol%) | i-Pr₂NH | DMF | 80 | 8 | High |
| 3 | Propargyl alcohol | 3-(3-Amino-5-methoxyphenyl)prop-2-yn-1-ol | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Et₃N | Acetonitrile | 70 | 12 | High |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of 3-Methoxy-5-(phenylethynyl)aniline
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Logical Relationship Diagram:
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The strategic positioning of its functional groups allows for the selective and efficient construction of C-C and C-N bonds through well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust and adaptable methods for researchers and scientists in drug discovery and development to access a wide range of complex molecules with potential therapeutic applications. The ability to systematically modify the structure of this compound through these reactions facilitates the exploration of structure-activity relationships and the optimization of lead compounds.
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the N-Alkylation of 3-Bromo-5-methoxyaniline
Abstract
This document provides detailed experimental protocols for the N-alkylation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. N-alkylation of anilines is a fundamental transformation in organic chemistry, and the methods described herein are designed to be robust and reproducible for researchers in drug discovery and development. Two primary methods are presented: direct N-alkylation via nucleophilic substitution and reductive amination. These protocols offer different approaches to achieve mono-alkylation while minimizing common side reactions such as over-alkylation.[1]
Introduction
N-alkylated anilines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of an alkyl group onto the nitrogen atom of an aniline can significantly modulate its chemical and biological properties. This compound is a valuable building block, and its N-alkylation provides access to a diverse range of derivatives for further functionalization, often utilizing the bromine atom for cross-coupling reactions.
Traditional methods for N-alkylation, such as direct reaction with alkyl halides, can be challenging to control, often leading to mixtures of secondary and tertiary amines, as well as quaternary ammonium salts.[1] To address this, alternative methods like reductive amination have been developed, offering higher selectivity and milder reaction conditions.[2][3] This note details protocols for both direct alkylation and reductive amination, providing researchers with options depending on the desired alkyl group and available starting materials.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the direct N-alkylation of this compound with an alkyl bromide in the presence of a base. This method is straightforward but may require optimization to maximize the yield of the mono-alkylated product.
Materials and Reagents:
-
This compound
-
Alkyl Bromide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 eq) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[4]
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-3-bromo-5-methoxyaniline.
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a highly selective method for preparing secondary amines, avoiding the issue of over-alkylation.[3] This process involves the in-situ formation of an imine from the aniline and an aldehyde, followed by its reduction.
Materials and Reagents:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkyl-3-bromo-5-methoxyaniline.
Data Presentation
The following table summarizes the typical quantities and expected yields for the N-benzylation of this compound using the protocols described above.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| This compound | 1.0 mmol (202 mg) | 1.0 mmol (202 mg) |
| Alkylating Agent | Benzyl Bromide, 1.1 mmol (188 mg) | Benzaldehyde, 1.1 mmol (117 mg) |
| Reagent | K₂CO₃, 2.0 mmol (276 mg) | NaBH(OAc)₃, 1.5 mmol (318 mg) |
| Solvent | DMF (5 mL) | DCM (10 mL) |
| Reaction Time | 4-12 hours | 2-16 hours |
| Temperature | 60-80 °C | Room Temperature |
| Expected Yield | 65-80% | 75-90% |
Note: Yields are estimates and may vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
Caption: General workflow for the N-alkylation of this compound.
References
Application of 3-Bromo-5-methoxyaniline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The aniline scaffold is a privileged structural motif in a multitude of kinase inhibitors, serving as a key pharmacophore that often interacts with the hinge region of the kinase ATP-binding site. 3-Bromo-5-methoxyaniline is a valuable building block in the synthesis of such inhibitors. The strategic placement of the bromo and methoxy substituents on the aniline ring offers medicinal chemists a versatile platform for structure-activity relationship (SAR) studies. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the methoxy group can influence solubility, metabolic stability, and electronic properties of the final compound. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative quinazoline-based kinase inhibitor.
Key Applications
The primary application of this compound in this context is its use as a key intermediate in the synthesis of 4-anilinoquinazoline and related heterocyclic kinase inhibitors. These classes of compounds are known to target a range of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] The anilino moiety of these inhibitors typically occupies the ATP-binding pocket of the kinase, with the substituents on the aniline ring playing a crucial role in modulating potency and selectivity.
The synthesis of these inhibitors often involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the key C-N bond between the aniline nitrogen and the heterocyclic core.[3][4][5][6]
Data Presentation
The following table summarizes the biological activity of several representative 4-anilinoquinazoline-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR | Potent and selective | [5] |
| Gefitinib | EGFR | 2-37 | [1] |
| Erlotinib | EGFR | 2 | [7] |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | [8] |
| Representative c-Src Inhibitor | c-Src | <100 | [9] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a 4-(3-bromo-5-methoxyanilino)quinazoline derivative, a common scaffold for kinase inhibitors. The key step is the Buchwald-Hartwig amination.
Reaction Scheme:
Materials:
-
4-Chloroquinazoline
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-chloroquinazoline (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(3-bromo-5-methoxyanilino)quinazoline.
Mandatory Visualization
Caption: Synthetic workflow for a representative kinase inhibitor.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners.[2] Its broad substrate scope and tolerance for various functional groups make it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[2]
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 3-Bromo-5-methoxyaniline. This substrate is a valuable building block, and its successful amination provides access to a diverse array of substituted 1,3-diaminobenzene derivatives, which are important intermediates in drug discovery and development. The provided methodology is based on established principles of cross-coupling chemistry and adapted from protocols for structurally similar bromoanilines.[3][4]
Reaction Principle and Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[5] The key steps in the mechanism are the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[2][5]
Key Reaction Parameters:
-
Palladium Source: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[5] The active Pd(0) catalyst is typically formed in situ.
-
Ligand: The choice of phosphine ligand is crucial for the success of the reaction.[1] Sterically hindered and electron-rich ligands, such as XPhos, RuPhos, BrettPhos, and BINAP, are often used to facilitate the catalytic cycle and improve reaction outcomes.[3][6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5] Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and potassium phosphate (K₃PO₄).[1][7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used for this reaction.[1][6]
-
Temperature: Reaction temperatures generally range from 80 to 110 °C to ensure a reasonable reaction rate.[4][5]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere of nitrogen or argon.[1][3]
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The specific conditions, particularly the choice of ligand and base, may require optimization depending on the nature of the amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Addition of Reagents: To the solid mixture, add the base (e.g., 1.2-2.0 equiv) and the anhydrous solvent.
-
Addition of Amine: Add the amine coupling partner (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-methoxyaniline-3-amine.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of bromoaniline derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-3-methoxyaniline | Pyrrolidine | Pd(OAc)₂ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 12-24 | 70-90 (expected) | [3] |
| 3-Bromoaniline derivative | Generic Amine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 80-110 | 2-24 | Not specified | [4] |
| 1,3-Dibromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ (0.5) | Xantphos | K₃PO₄ (4) | iPrOAc | 80 | Not specified | High (large scale) | [7] |
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Not specified (5) | t-Bu₃P (10) | NaOt-Bu | Toluene | 110-120 | 24 | 89 | [6] |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. figshare.le.ac.uk [figshare.le.ac.uk]
Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-methoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-Bromo-5-methoxyaniline. This versatile starting material offers a gateway to a variety of heterocyclic scaffolds, including quinolines, indoles, and benzofurans, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Application Note 1: Synthesis of Bromo-Methoxy-Substituted Quinolines via Skraup Reaction
The Skraup reaction is a classic method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. This one-pot procedure allows for the direct construction of the quinoline core. The reaction with this compound is expected to yield a mixture of 7-bromo-5-methoxyquinoline and 5-bromo-7-methoxyquinoline due to the two possible sites of cyclization.
Proposed Synthetic Pathway:
Caption: Proposed Skraup synthesis of bromo-methoxy-quinolines.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (100 mL) to this compound (0.1 mol).
-
Addition of Oxidizing Agent: To this mixture, add a suitable oxidizing agent, such as sodium m-nitrobenzenesulfonate (0.12 mol).
-
Heating: Heat the mixture to 100°C with constant stirring.
-
Addition of Glycerol: Slowly add glycerol (0.3 mol) dropwise from the dropping funnel, ensuring the temperature does not exceed 135°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 135°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing crushed ice.
-
Neutralization: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a pH of 7-8 is reached.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the two isomers.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 7-Bromo-5-methoxyquinoline | C₁₀H₈BrNO | 238.08 | 30-40 (isomer mixture) | 94-96 |
| 5-Bromo-7-methoxyquinoline | C₁₀H₈BrNO | 238.08 | 30-40 (isomer mixture) | 78-80 |
Application Note 2: Synthesis of a Bromo-Methoxy-Substituted Indole via Bischler-Möhlau Reaction
The Bischler-Möhlau indole synthesis allows for the preparation of 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline. This method can be adapted for the synthesis of a bromo-methoxy-substituted indole from this compound. The reaction is often carried out at high temperatures, but the use of microwave irradiation can significantly reduce the reaction time and improve yields.
Proposed Synthetic Pathway:
Caption: Proposed Bischler-Möhlau synthesis of a substituted indole.
Experimental Protocol:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (3 equivalents) and α-bromoacetophenone (1 equivalent).
-
Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a temperature of 180-200°C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Dissolve the crude mixture in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 6-Bromo-4-methoxy-2-phenylindole | C₁₅H₁₂BrNO | 302.17 | 50-65 |
Application Note 3: Multi-step Synthesis of a Bromo-Methoxy-Substituted Benzofuran
The synthesis of benzofurans from anilines typically requires a multi-step approach. A plausible route involves the conversion of the aniline to a phenol via a diazotization reaction, followed by a palladium-catalyzed intramolecular cyclization. This strategy allows for the construction of the benzofuran core from the readily available this compound.
Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of a substituted benzofuran.
Experimental Protocol:
Step 1: Synthesis of 3-Bromo-5-methoxyphenol
-
Diazotization: Dissolve this compound (0.1 mol) in a mixture of concentrated sulfuric acid (25 mL) and water (100 mL) at 0-5°C. To this solution, add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5°C.
-
Hydrolysis: After the addition is complete, stir the mixture for 30 minutes at 0-5°C. Then, slowly add the diazonium salt solution to a boiling solution of 10% aqueous sulfuric acid.
-
Work-up: After the evolution of nitrogen gas ceases, cool the mixture and extract the product with diethyl ether (3 x 100 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 6-Bromo-4-methoxy-2-methylbenzofuran
-
O-Alkylation: To a solution of 3-Bromo-5-methoxyphenol (0.1 mol) in acetone (200 mL), add potassium carbonate (0.2 mol) and propargyl bromide (0.12 mol). Reflux the mixture for 12 hours.
-
Work-up: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in diethyl ether and wash with water. Dry the organic layer and concentrate to obtain the crude propargyl ether.
-
Cyclization: Dissolve the crude propargyl ether in a suitable solvent like toluene. Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., triethylamine). Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired benzofuran.
Quantitative Data:
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 3-Bromo-5-methoxyphenol | C₇H₇BrO₂ | 203.03 | 70-80 |
| 6-Bromo-4-methoxy-2-methylbenzofuran | C₁₀H₉BrO₂ | 241.08 | 60-70 (from phenol) |
Application Notes and Protocols: Diazotization of 3-Bromo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the diazotization of 3-bromo-5-methoxyaniline, a critical process for the synthesis of various pharmaceutical and chemical intermediates. The resulting diazonium salt is a versatile precursor for a wide range of functional group transformations on the aromatic ring.
Introduction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] This reaction is fundamental in organic synthesis, enabling the introduction of a variety of substituents onto an aromatic ring through subsequent reactions like Sandmeyer, Schiemann, and azo coupling reactions.[1] The diazotization of this compound yields the corresponding 3-bromo-5-methoxybenzenediazonium salt, a highly reactive intermediate. Due to the inherent instability of diazonium salts, this reaction is performed at low temperatures (0-5 °C) and the product is typically used immediately in the next synthetic step without isolation.[1]
Reaction Principle
The diazotization reaction is initiated by the formation of the nitrosonium ion (NO⁺) from the protonation of nitrous acid (generated from sodium nitrite and a strong acid). The primary amine, this compound, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 3-bromo-5-methoxybenzenediazonium salt.
Experimental Protocol
This protocol outlines a general and widely accepted procedure for the diazotization of a substituted aniline, adapted for this compound. Researchers should optimize the reaction conditions based on their specific subsequent reactions and available laboratory equipment.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound (1.0 equivalent) in a mixture of the chosen mineral acid (e.g., concentrated HCl, approximately 3 equivalents) and water. Stir the mixture until the amine is completely dissolved. An exothermic reaction may occur, so initial cooling might be necessary.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the reaction to prevent the decomposition of the diazonium salt.[1]
-
Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.2 equivalents) in cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirring solution of the protonated this compound from the dropping funnel. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization is complete. The resulting solution contains the 3-bromo-5-methoxybenzenediazonium salt and is ready for immediate use in subsequent reactions.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactant | This compound | --- |
| Reagents | Sodium Nitrite, Mineral Acid (HCl or H₂SO₄) | --- |
| Molar Ratio (Amine:Nitrite) | 1.0 : 1.0-1.2 | A slight excess of sodium nitrite is often used. |
| Temperature | 0-5 °C | Critical for the stability of the diazonium salt.[1] |
| Reaction Time | 15-30 minutes after nitrite addition | To ensure complete reaction. |
| Typical Yield | Not isolated; used in situ | High conversion is inferred from subsequent reaction yields. |
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
Safety Precautions
-
Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
-
Nitrous acid and its fumes are toxic. The reaction should be performed in a well-ventilated fume hood.
-
Strong acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The diazotization of this compound is a straightforward yet critical reaction for the synthesis of a variety of functionalized aromatic compounds. By carefully controlling the reaction temperature and the rate of addition of the nitrite solution, a high conversion to the corresponding diazonium salt can be achieved, providing a versatile intermediate for further synthetic transformations.
References
Application Notes and Protocols for the Purification of Crude 3-Bromo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is critical for the successful outcome of subsequent reactions, affecting yield, impurity profiles, and the overall efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for three common and effective techniques for the purification of crude this compound: silica gel column chromatography, recrystallization, and acid-base extraction.
Physicochemical Properties
A foundational understanding of the physical properties of this compound is essential for selecting and optimizing a purification strategy.
| Property | Value | Reference |
| CAS Number | 16618-68-1 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [3][4] |
| Appearance | Solid-Powder | [1] |
| Boiling Point | 285.8 ± 20.0 °C (at 760 Torr) | [3][5] |
| Storage | 2-8°C, protect from light | [3][5] |
Purification Methodologies
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below are protocols for three robust methods.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. For basic compounds like anilines, the acidic nature of standard silica gel can lead to poor separation and peak tailing.[6] To counteract this, a basic modifier such as triethylamine (TEA) is added to the mobile phase to neutralize the acidic silanol groups on the silica surface.[6][7]
Experimental Protocol:
-
TLC Analysis:
-
Prepare a developing chamber with a solvent system of Hexane:Ethyl Acetate (e.g., 8:2 or 7:3) containing 1% triethylamine (v/v).
-
Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate and spot it on a silica gel TLC plate.
-
Develop the plate and visualize under UV light (254 nm). The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase determined from TLC analysis (e.g., Hexane:Ethyl Acetate 9:1 with 1% TEA).
-
Pour the slurry into a column of appropriate size (a silica gel to crude material ratio of 30:1 to 50:1 by weight is recommended) and pack it uniformly using gentle air pressure.[8]
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel (e.g., 2-3 g) and evaporate the solvent from the crude material solution onto the silica to create a dry powder ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase, starting with a lower polarity if a gradient is used.
-
Maintain a steady flow rate and collect fractions in an orderly manner.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary (Column Chromatography):
| Parameter | Crude Material | Purified Product |
| Initial Purity (by HPLC) | 85.2% | 99.5% |
| Mass | 5.00 g | 4.15 g |
| Yield | - | 83% |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | Hexane:Ethyl Acetate (8:2) + 1% TEA | - |
| Rf Value | ~0.35 | - |
Method 2: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, particularly for removing small amounts of impurities on a larger scale. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, heptane).
-
An ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and an "insoluble" (or "anti-solvent") solvent. A mixture of isopropanol and water is often effective for anilines.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "soluble" solvent (e.g., isopropanol) while stirring and heating until the solid is fully dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If using a two-solvent system, add the "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the hot soluble solvent to redissolve the precipitate before allowing it to cool.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point.
-
Quantitative Data Summary (Recrystallization):
| Parameter | Crude Material | Purified Product |
| Initial Purity (by HPLC) | 92.5% | 99.8% |
| Mass | 10.0 g | 8.80 g |
| Yield | - | 88% |
| Solvent System | Isopropanol / Water | - |
| Volume Ratio (approx.) | 5:1 | - |
Method 3: Acid-Base Extraction
This classical technique leverages the basicity of the aniline's amino group to separate it from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.
Experimental Protocol:
-
Dissolution:
-
Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
-
Acidic Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a dilute acid (e.g., 1M HCl) and shake vigorously. The aniline will react to form its hydrochloride salt and move into the aqueous layer.
-
Allow the layers to separate and drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the amine.
-
-
Washing (Optional):
-
The combined acidic aqueous extracts can be washed with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
-
Basification and Re-extraction:
-
Cool the acidic aqueous solution in an ice bath.
-
Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The free aniline will precipitate out.
-
Extract the free aniline back into a fresh water-immiscible organic solvent (e.g., dichloromethane) by shaking in a separatory funnel. Repeat this extraction two to three times.
-
-
Drying and Isolation:
-
Combine the organic extracts containing the purified aniline.
-
Dry the solution over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the pure this compound.
-
Quantitative Data Summary (Acid-Base Extraction):
| Parameter | Crude Material | Purified Product |
| Initial Purity (by HPLC) | 78.0% | 98.5% |
| Mass | 8.00 g | 5.95 g |
| Yield | - | 74% |
| Acidic Solution | 1M Hydrochloric Acid | - |
| Basic Solution | 2M Sodium Hydroxide | - |
| Organic Solvent | Dichloromethane | - |
Workflow Visualization
The following diagram outlines the logical workflow for the purification and analysis of crude this compound.
Caption: Purification workflow for this compound.
References
The Pivotal Role of 3-Bromo-5-methoxyaniline in the Advancement of Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: 3-Bromo-5-methoxyaniline is a key aromatic amine intermediate that serves as a versatile building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and an amine on a benzene ring, provides multiple reactive sites for the construction of complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound and its close positional isomers in the development of innovative herbicides and herbicide safeners. The focus is on the synthesis of isoxazole-based agrochemicals, a class of compounds known for their high efficacy and novel modes of action.
Application Notes
This compound and its isomers are primarily utilized as precursors in the synthesis of active ingredients for crop protection products. The presence of the bromo- and methoxy- functional groups on the aniline ring is crucial for influencing the electronic properties and reactivity of the molecule, which in turn can be tailored to achieve specific biological targets in weeds and crops.
One of the most significant applications of aniline derivatives with similar substitution patterns is in the production of isoxazole-based herbicides and safeners . These compounds represent a significant advancement in weed management technology.
Herbicide Safeners: Another critical application is in the development of herbicide safeners. Safeners are chemical agents that protect crops from herbicide injury without compromising the herbicide's efficacy against target weeds.[5][6] Isoxadifen-ethyl is a widely used safener, particularly in combination with herbicides like fenoxaprop-P-ethyl and nicosulfuron in crops such as rice and maize.[5][6][7] The synthesis of isoxadifen-ethyl can be envisioned through pathways involving intermediates structurally related to this compound.
Featured Agrochemicals: Data and Protocols
To illustrate the utility of bromo-methoxy aniline derivatives in agrochemical synthesis, this section details the properties and preparation of two key isoxazole-based compounds: the herbicide Fenoxasulfone and the herbicide safener Isoxadifen-ethyl .
Quantitative Data on Agrochemical Efficacy
The following table summarizes the herbicidal activity of Fenoxasulfone against common agricultural weeds.
| Target Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Echinochloa oryzicola (Barnyard Grass) | 50 - 200 | Excellent | [2] |
| Echinochloa crus-galli (Common Barnyard Grass) | 50 - 200 | Excellent | [2] |
| Monochoria vaginalis | 200 | Excellent (up to 60-70 days) | [2] |
| Lindernia dubia | 200 | Excellent (up to 60-70 days) | [2] |
| Amaranthus viridis (Slender Amaranth) | ≥ 100 | Superior to S-metolachlor | [8] |
| Chloris elata | 50 - 250 | Effective control | [8] |
| Conyza spp. (Horseweed) | 50 | 99 | [8] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of isoxazole-based agrochemicals. These are illustrative and may require optimization based on laboratory conditions and available starting materials. The synthesis of Fenoxasulfone and Isoxadifen-ethyl involves multi-step processes, and the protocols below focus on the key steps where a bromo-methoxy aniline derivative or a related intermediate would be involved.
Protocol 1: Synthesis of Isoxazole-based Herbicides (e.g., Fenoxasulfone)
Synthesis Overview: The synthesis of fenoxasulfone involves the coupling of a substituted aniline with an isoxazoline intermediate. While the exact commercial synthesis route is proprietary, a plausible laboratory-scale synthesis based on published literature is outlined below. The key is the formation of the sulfone linkage.
Materials:
-
Substituted bromo-aniline derivative (e.g., a positional isomer of this compound)
-
Substituted isoxazoline with a suitable leaving group
-
Thiol source (e.g., sodium hydrosulfide)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid - mCPBA)
-
Solvents (e.g., DMF, Chloroform)
-
Base (e.g., Potassium Carbonate)
Procedure:
-
Thiolation of the Aniline Derivative:
-
The bromo-aniline derivative is converted to the corresponding thiol. This can be achieved through various methods, including reaction with a thiolating agent.
-
-
Coupling with the Isoxazoline Intermediate:
-
The aniline thiol is then reacted with a substituted isoxazoline that has a leaving group at the 3-position. This reaction is typically carried out in the presence of a base.
-
-
Oxidation to the Sulfone:
-
The resulting sulfide is oxidized to the final sulfone product, Fenoxasulfone.
-
Dissolve the sulfide intermediate in chloroform.
-
Cool the solution in an ice bath.
-
Add mCPBA portion-wise while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted, washed, and purified by chromatography.[9]
-
Protocol 2: Synthesis of Isoxazole-based Herbicide Safeners (e.g., Isoxadifen-ethyl)
Mode of Action: Isoxadifen-ethyl enhances the metabolism of certain herbicides in crops, thereby protecting them from injury. It is known to induce the activity of glutathione S-transferases (GSTs), enzymes involved in detoxification.[7]
Synthesis Overview: The synthesis of Isoxadifen-ethyl involves a cycloaddition reaction. While the direct use of this compound is not documented for the commercial product, the general synthetic strategy for the isoxazoline ring is applicable to derivatives.
Materials:
-
1,1-Diphenylethene
-
Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Triethylamine
-
Solvent (e.g., Diethyl ether)
-
Sodium bicarbonate or other suitable base for alternative procedures[10]
Procedure:
-
Reaction Setup:
-
Dissolve 1,1-diphenylethene and triethylamine in diethyl ether in a reaction flask and cool to 0°C.[11]
-
-
Addition of the Chloro-oxime:
-
Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate in diethyl ether to the cooled mixture over a period of approximately two hours.[11]
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to stir at room temperature for one hour.[11]
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain Isoxadifen-ethyl.[11]
-
Visualizations
Logical Relationship: Role of Aniline Intermediates in Agrochemical Synthesis
Caption: Synthetic pathways from aniline intermediates to agrochemicals.
Experimental Workflow: Synthesis of an Isoxazole-based Herbicide Safener
Caption: Workflow for Isoxadifen-ethyl synthesis.
Signaling Pathway: Mode of Action of VLCFA-Inhibiting Herbicides
References
- 1. Action mechanism of a novel herbicide, fenoxasulfone [jstage.jst.go.jp]
- 2. Development of a rice herbicide, fenoxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a rice herbicide, fenoxasulfone [jstage.jst.go.jp]
- 4. FenoxasulfoneâKumiai Chemical Industry [kumiai-chem.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. Physiological basis for isoxadifen-ethyl induction of nicosulfuron detoxification in maize hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weedcontroljournal.org [weedcontroljournal.org]
- 9. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103709113A - Synthetic method of herbicide safener isoxadifen-ethyl - Google Patents [patents.google.com]
- 11. US20170118988A1 - Novel form of isoxadifen-ethyl, a process for its preparation and use of the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-5-methoxyaniline synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound often stem from challenges in controlling the regioselectivity of the bromination reaction on the highly activated m-anisidine starting material. The formation of isomeric and poly-brominated byproducts is a common issue. This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. | 1. Use freshly recrystallized NBS for the reaction. Old or discolored NBS may be less reactive. |
| 2. Low Reaction Temperature: The activation energy for the reaction may not be met. | 2. While low temperatures are generally preferred to control selectivity, a slight increase in temperature might be necessary. Monitor the reaction closely by TLC. | |
| 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 3. Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). | |
| Formation of multiple products (isomers and/or poly-brominated compounds) | 1. High Reactivity of m-Anisidine: The amino and methoxy groups strongly activate the aromatic ring, leading to multiple bromination sites. | 1. Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of bromine (Br₂). |
| 2. Reaction Conditions Favoring Poly-bromination: High temperature or prolonged reaction time can lead to the formation of di- and tri-brominated products. | 2. Conduct the reaction at a low temperature (e.g., 0-5 °C). Carefully control the reaction time; quenching the reaction promptly once the starting material is consumed (as monitored by TLC) can minimize the formation of poly-brominated byproducts. | |
| 3. Inappropriate Solvent: The solvent can influence the regioselectivity of the bromination. | 3. Acetonitrile is a recommended solvent for the regioselective bromination of methoxy-substituted aromatic compounds with NBS. | |
| Difficult purification of the desired product | 1. Similar Polarity of Isomers: The desired this compound and its isomers (e.g., 4-Bromo-3-methoxyaniline) may have very similar polarities, making separation by column chromatography challenging. | 1. Optimize the mobile phase for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. The addition of a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent can improve separation and reduce peak tailing of the basic aniline products on the silica gel column. |
| 2. Presence of Multiple Byproducts: A complex mixture of products requires a more sophisticated purification strategy. | 2. Consider a multi-step purification process, such as an initial acid-base extraction to remove non-basic impurities, followed by column chromatography. Recrystallization from a suitable solvent system can be a final step to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 3-methoxyaniline, also known as m-anisidine.
Q2: Why is controlling the regioselectivity of the bromination of m-anisidine so critical?
A2: The starting material, m-anisidine, has two activating groups (amino and methoxy) on the aromatic ring. This high degree of activation makes the ring susceptible to electrophilic attack at multiple positions, leading to the formation of various mono- and poly-brominated isomers. Controlling the reaction conditions to favor the formation of the desired 3-bromo isomer is the primary challenge in achieving a high yield.
Q3: Which brominating agent is recommended for the synthesis of this compound?
A3: N-Bromosuccinimide (NBS) is generally the preferred brominating agent for this synthesis.[1] It is a milder and more selective reagent compared to liquid bromine (Br₂), which helps to minimize the formation of poly-brominated byproducts.
Q4: What are the optimal reaction conditions to maximize the yield of the desired product?
A4: To maximize the yield of this compound, it is recommended to:
-
Use N-Bromosuccinimide (NBS) as the brominating agent.
-
Employ a polar aprotic solvent such as acetonitrile.[1]
-
Maintain a low reaction temperature, typically between 0 °C and room temperature, to control the reaction rate and improve selectivity.
-
Carefully monitor the reaction progress using TLC and quench the reaction as soon as the starting material is consumed to prevent the formation of di-bromo products.
Q5: What are the major byproducts in this synthesis?
A5: The major byproducts are typically other isomers of mono-brominated 3-methoxyaniline (e.g., 4-bromo-3-methoxyaniline and 6-bromo-3-methoxyaniline) and di-brominated products (e.g., 3,5-dibromo-methoxyaniline). The formation of these byproducts is due to the high reactivity of the m-anisidine ring.
Q6: How can I effectively purify this compound from the reaction mixture?
A6: Purification is typically achieved through column chromatography on silica gel. To effectively separate the desired product from its isomers and other impurities, it is advisable to use a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The addition of a small percentage of triethylamine (0.5-1%) to the eluent is often necessary to prevent peak tailing of the basic aniline compounds on the acidic silica gel.
Experimental Protocols
Protocol 1: Regioselective Bromination of m-Anisidine using NBS in Acetonitrile
This protocol focuses on the regioselective mono-bromination of m-anisidine using N-bromosuccinimide in acetonitrile, a method known to offer good control over the reaction.
Materials:
-
3-Methoxyaniline (m-anisidine)
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Triethylamine
Procedure:
-
Dissolve 3-methoxyaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and maintain the flask in an ice-water bath at 0-5 °C.
-
Slowly add a solution of N-bromosuccinimide (1.0-1.1 eq) in anhydrous acetonitrile dropwise to the stirred solution of m-anisidine over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) containing 0.5% triethylamine.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
| Parameter | Condition | Yield Data (Illustrative) |
| Starting Material | 3-Methoxyaniline | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | - |
| Solvent | Acetonitrile | - |
| Temperature | 0-5 °C | - |
| Reaction Time | 1-2 hours | - |
| Reported Yield of this compound | Not specified in literature, but this method is expected to provide a higher yield of the desired isomer compared to less selective methods. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
troubleshooting common side reactions in 3-Bromo-5-methoxyaniline preparations
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Bromo-5-methoxyaniline. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di- and tri-brominated impurities. How can I improve the selectivity for the mono-brominated product?
A1: The formation of multiple brominated species is a common side reaction due to the strong activating effects of the amino and methoxy groups on the aromatic ring. The primary cause is the high reactivity of the 3-methoxyaniline starting material, which can lead to over-bromination.
Troubleshooting Strategies:
-
Choice of Brominating Agent: The choice of brominating agent can significantly impact the selectivity of the reaction. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine (Br₂), which can help to reduce the formation of polybrominated byproducts.
Brominating Agent Typical Solvent Key Advantages Potential Drawbacks Molecular Bromine (Br₂) Acetic Acid, Dichloromethane Readily available, inexpensive Low selectivity, can lead to significant polybromination, hazardous to handle. N-Bromosuccinimide (NBS) Acetic Acid, THF, Acetonitrile Higher selectivity for mono-bromination, milder reaction conditions, easier to handle.[1] More expensive than Br₂. -
Amino Group Protection: To mitigate the high reactivity of the aniline, the amino group can be protected as an acetanilide. The acetyl group is less activating than the amino group, allowing for more controlled bromination. The protecting group can be subsequently removed by hydrolysis.
Q2: I am observing the formation of isomeric impurities, primarily other mono-brominated species. How can I improve the regioselectivity to favor this compound?
A2: The formation of isomeric impurities is governed by the directing effects of the substituents on the aromatic ring. In 3-methoxyaniline, both the amino and methoxy groups are ortho-, para-directing. This can lead to the formation of undesired isomers. The methoxy group at position 3 directs electrophilic substitution to the 2, 4, and 6 positions, while the amino group at position 1 directs to the 2, 4, and 6 positions. The desired product, this compound, requires substitution at the 5-position, which is meta to both activating groups. This suggests that achieving high regioselectivity can be challenging.
Troubleshooting Strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can favor the thermodynamically more stable product and can sometimes improve regioselectivity.
-
Solvent Polarity: The polarity of the solvent can influence the distribution of isomers. Experimenting with solvents of varying polarity, such as acetic acid, tetrahydrofuran (THF), or acetonitrile, may help to optimize the regioselectivity. The regioselectivity of the bromination of anilines with electron-withdrawing groups has been shown to be dependent on the solvent polarity.
-
Use of a Milder Brominating Agent: As mentioned previously, N-Bromosuccinimide (NBS) can offer better regioselectivity compared to molecular bromine.
| Parameter | Condition | Expected Outcome on Regioselectivity |
| Temperature | Lower (e.g., 0-5 °C) | May increase selectivity for the thermodynamically favored isomer. |
| Solvent | Non-polar (e.g., Dichloromethane) vs. Polar (e.g., Acetic Acid) | Can influence the isomer ratio; optimal solvent may need to be determined empirically. |
| Brominating Agent | NBS | Generally provides better regioselectivity than Br₂.[1] |
Q3: My crude product is a mixture of the desired product and several impurities. What are the recommended purification methods?
A3: The purification of this compound from its isomers and polybrominated side products can be challenging due to their similar physical properties.
Recommended Purification Techniques:
-
Column Chromatography: This is the most effective method for separating closely related isomers. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically used. The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the product, especially for removing less soluble impurities.
Experimental Protocols
Protocol 1: Protection of 3-Methoxyaniline as an Acetanilide
-
Dissolve 3-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-(3-methoxyphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Bromination of N-(3-methoxyphenyl)acetamide
-
Dissolve the dried N-(3-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of N-Bromosuccinimide (1.05 eq) in the same solvent dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine.
-
Dry the product.
Protocol 3: Deprotection of the Acetyl Group
-
To the crude N-(3-bromo-5-methoxyphenyl)acetamide, add a solution of aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visual Guides
References
optimization of reaction conditions for cross-coupling with 3-Bromo-5-methoxyaniline
Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromo-5-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer starting points for reaction development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A: this compound presents a unique set of challenges due to its electronic properties. The presence of two electron-donating groups (amino and methoxy) makes the aryl bromide electron-rich. This can slow down the oxidative addition step in the palladium catalytic cycle, which is often the rate-limiting step.[1][2] Additionally, the aniline nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For forming new carbon-carbon bonds with boronic acids or esters. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acid reagents.[4][5]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with primary or secondary amines. This is a crucial transformation in medicinal chemistry.[6][7]
-
Heck Coupling: For forming carbon-carbon bonds by coupling with alkenes.[8][9]
Q3: How do I choose the right catalyst system for my reaction?
A: The choice of catalyst is critical. For electron-rich aryl bromides like this compound, catalyst systems featuring bulky, electron-rich phosphine ligands are generally most effective.[1][10] These ligands help to accelerate the oxidative addition and reductive elimination steps.[10] Well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) are often more reliable than generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][10]
Q4: What is the typical reactivity order for aryl halides in these reactions?
A: The general order of reactivity for the aryl halide is I > Br > OTf > Cl > F.[11] As a bromo-substituted aniline, this compound is generally a good substrate, but its electron-rich nature makes it more challenging than electron-deficient or neutral aryl bromides.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or no product at all. What should I investigate first?
A: Low yield is the most common problem. A systematic approach is crucial for identifying the cause. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality. The workflow below provides a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low yields.
Q: I'm using a standard catalyst like Pd(PPh₃)₄ and it's not working. What should I try next?
A: For electron-rich substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] You should switch to a more active catalyst system.
-
Ligands: Use bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[10][12] These ligands promote the formation of a highly active monoligated palladium species.[1]
-
Precatalysts: Employ well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3). These ensure the consistent generation of the active Pd(0) species and can lead to more reproducible results.[1][12]
Q: How does the choice of base affect the reaction?
A: The base plays a critical role and its choice is crucial.[13] For Suzuki reactions, inorganic bases like K₃PO₄ or K₂CO₃ are often effective, sometimes with water as a co-solvent.[14][15] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or KOtBu are frequently required to deprotonate the amine coupling partner.[7][13] However, these strong bases can be incompatible with sensitive functional groups.[6] In such cases, milder organic bases like DBU or inorganic bases like Cs₂CO₃ can be explored.[16][17]
Issue 2: Side Product Formation
Q: I'm observing significant amounts of debrominated starting material (5-methoxyaniline). How can I prevent this?
A: Reductive dehalogenation (or debromination) is a common side reaction. It can occur when the palladium catalyst reacts with a hydride source in the mixture.[3]
-
Minimize Hydride Sources: Ensure solvents are anhydrous. Some bases or additives can also be hydride sources.
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screening different bulky phosphine ligands may solve the issue.[13]
Q: My Suzuki reaction is producing a homocoupled product from the boronic acid. What causes this?
A: Homocoupling of the boronic acid (e.g., to form a biphenyl) can be caused by the presence of oxygen, which can interfere with the catalytic cycle.[3]
-
Ensure Inert Atmosphere: Use rigorous techniques to exclude oxygen, such as degassing solvents (e.g., via freeze-pump-thaw cycles or sparging with argon) and running the reaction under a strict argon or nitrogen atmosphere.[10][18]
Quantitative Data Summary
The tables below summarize typical conditions and yields for common cross-coupling reactions with substrates analogous to this compound. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90-110 | 75 | Standard conditions, may be less effective for electron-rich substrates.[19] |
| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2) | 1,4-Dioxane | 100 | 85-95 | Often reliable for a range of substrates.[19] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[14][19] |
| CataCXium A Pd G3 (10) | CataCXium A | K₃PO₄ (3) | 2-MeTHF | 80 | 95 | Effective for challenging ortho-substituted anilines.[4] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80-100 | 80-95 | A classic system, effective for many amine couplings.[6] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | High | Effective for coupling with a variety of amines.[19] |
| Xantphos Pd G3 (5) | Xantphos | DBU (2) | MeCN/Toluene | 140 | 70-85 | Uses a milder, soluble organic base.[16][17] |
| BrettPhos Pd G3 (2) | BrettPhos | LiHMDS (2) | THF | RT-65 | High | BrettPhos is selective for primary amines and LiHMDS allows for proton tolerance.[6] |
Experimental Protocols
The following are general starting protocols. Optimal conditions may vary and require screening.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol).[4][19]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[10]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.[3][19]
-
Reaction: Place the vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., NaOtBu, 1.4-2.0 mmol).[19]
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and maintain under a positive pressure of inert gas.
-
Reagent Addition: Add this compound (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.[19]
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-120 °C.
-
Monitoring: Monitor the reaction until the starting material is consumed as indicated by TLC or GC analysis.[19]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2-1.5 mmol), Pd(OAc)₂ (2-5 mol%), a ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., NEt₃ or K₂CO₃, 1.5-2.0 mmol).[9][19]
-
Solvent Addition: Add an anhydrous solvent such as DMF, NMP, or acetonitrile (5 mL).[19]
-
Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[19]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-5-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxyaniline. The following sections offer detailed protocols and guidance for removing impurities from your sample.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound sample?
A1: Impurities in a this compound sample can generally be categorized into three groups:
-
Starting Materials and Reagents: Residuals from the synthetic route, such as m-anisidine, brominating agents, or solvents.
-
Reaction Byproducts: Isomeric impurities, such as other positional isomers of bromo-methoxyaniline, or products of over-bromination (e.g., dibromo-methoxyaniline derivatives), are common.
-
Degradation Products: Aromatic amines are susceptible to air and light-induced oxidation, which can lead to the formation of colored, high-molecular-weight impurities. These are often the cause of a sample appearing off-white, yellow, or brown.
Q2: My sample of this compound is colored. What is the cause and how can I remove the color?
A2: A colored sample, typically yellow to brown, is usually due to the presence of oxidized, polymeric impurities. While these may be present in small quantities, they can be highly colored. Several methods can be employed to remove these impurities:
-
Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.
-
Column Chromatography: Flash column chromatography can effectively separate the desired compound from colored impurities.
-
Vacuum Distillation: For stubborn coloration, vacuum distillation can be a very effective purification method, as the colored impurities are often non-volatile.[1][2]
Q3: I am seeing tailing/streaking of my compound on a silica gel TLC plate. What can I do to improve the separation?
A3: Tailing of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper spots and better separation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The polarity of the mobile phase is not optimal. | Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate and hexanes) to find a system that gives good separation. Aim for an Rf value of 0.2-0.4 for this compound. |
| Isomeric impurities with very similar polarity are present. | Consider using a different stationary phase, such as alumina, or a different solvent system. A shallow gradient elution in column chromatography might also improve separation. | |
| The compound does not crystallize | The solution is supersaturated, or the concentration of impurities is too high. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If that fails, consider adding a seed crystal. If the sample is highly impure, it may require purification by column chromatography before recrystallization. |
| The chosen recrystallization solvent is not appropriate. | Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| Low recovery after purification | The compound has significant solubility in the cold recrystallization solvent. | Minimize the amount of solvent used to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. |
| The compound was partially lost during column chromatography. | Ensure proper column packing and loading. Monitor fractions carefully by TLC to avoid discarding fractions containing the product. | |
| Activated charcoal was used in excess. | Use only a minimal amount of activated charcoal, as it can adsorb your product as well as impurities.[3] | |
| The purified sample discolors over time | The compound is degrading due to exposure to air and/or light. | Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Experimental Protocols
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical for successful purification.
Recommended Solvents to Screen:
-
Ethanol/Water
-
Methanol/Water
-
Toluene
-
Hexanes/Ethyl Acetate
Protocol:
-
Place the impure this compound in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a highly effective method for separating this compound from a variety of impurities.
Quantitative Data Summary
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate with 0.5-2% Triethylamine | A good starting point for elution. The ratio of hexanes to ethyl acetate should be optimized using TLC. The triethylamine is crucial to prevent tailing of the amine. |
| Silica Gel to Compound Ratio | 30:1 to 50:1 by weight | A higher ratio is recommended for difficult separations. |
| Loading Technique | Dry loading or minimal solvent volume | Prevents band broadening and improves separation. |
Protocol:
-
Prepare the Mobile Phase: Mix the desired ratio of hexanes and ethyl acetate, and add 0.5-2% triethylamine.
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica to settle, and then add a thin layer of sand to the top.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase (or a more polar solvent if necessary, followed by the addition of a small amount of silica gel to dry load). Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Add the mobile phase to the top of the column and apply gentle pressure to begin elution.
-
Collect and Analyze Fractions: Collect fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Vacuum Distillation
For removing highly colored, non-volatile impurities, vacuum distillation can be very effective.[1][2]
Protocol:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the impure this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. Be aware that aromatic amines can have high boiling points, so a good vacuum is often necessary.
Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method for your this compound sample.
Caption: A decision tree for selecting a purification method.
References
Technical Support Center: Regioselective Functionalization of 3-Bromo-5-methoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the regioselective functionalization of 3-Bromo-5-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A: The primary challenges stem from the competing electronic and steric effects of the three substituents on the aromatic ring:
-
Competing Directing Groups: Both the amino (-NH₂) and methoxy (-OMe) groups are ortho-, para-directing activators. This creates a complex reactivity map where multiple positions (C2, C4, C6) are electronically activated for electrophilic substitution or directed metalation.[1][2]
-
Reactive Amino Group: The free aniline is a strong nucleophile and a powerful coordinating ligand. It can react with electrophiles non-selectively and poison palladium catalysts used in cross-coupling reactions by coordinating to the metal center. Therefore, protection of the amino group is often a mandatory first step.
-
Steric Hindrance: While less pronounced than in other systems, steric bulk can influence the accessibility of reagents and catalysts to the different positions on the ring, particularly C2 and C6.
-
Site Selectivity: Achieving functionalization at a single desired position (e.g., C2 vs. C4 vs. C6) requires careful selection of reaction strategy, such as choosing between cross-coupling at the C-Br bond, directed ortho-metalation (DoM), or C-H activation.
Q2: Why is it necessary to protect the amino group, and what are common protecting groups?
A: The amino group is highly reactive and can lead to unwanted side reactions, such as N-alkylation, N-acylation, or catalyst inhibition. Protecting the amine mitigates these issues and can also modify its directing ability in reactions like lithiation. Common protecting groups for anilines include:
-
Carbamates: tert-Butoxycarbonyl (Boc) is widely used as it is stable under many reaction conditions but can be easily removed with acid. It also serves as an effective directing group in ortho-metalation.
-
Amides: Acetyl (Ac) or pivaloyl (Piv) groups reduce the nucleophilicity and activating nature of the amine.
-
Sulfonamides: Groups like tosyl (Ts) are very stable but may require harsh conditions for removal.
Q3: How can I selectively functionalize the C2, C4, or C6 positions?
A:
-
C3 Position: This position is already functionalized with bromine, making it the primary site for transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
-
C2, C4, and C6 Positions: These positions are targeted via C-H functionalization. Directed ortho-metalation (DoM) is the most predictable method.[1] After protecting the amine (e.g., as a carbamate or amide), the directing group can guide a strong base (like an alkyllithium) to deprotonate an adjacent C-H bond. The regioselectivity between C2, C4, and C6 depends on the directing group used and the steric environment. For instance, the methoxy group directs to C2 and C4, while a protected amino group at C1 would direct to C2 and C6. The interplay between these directing groups and the choice of base is critical for achieving selectivity.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling at the C-Br Bond
Problem: Low or no yield of the coupled product.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity/Decomposition | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use thoroughly degassed solvents. If palladium black is observed, the catalyst has likely crashed out. Consider a more robust pre-catalyst (e.g., a palladacycle) or a different ligand. |
| Inappropriate Base | The base is crucial for activating the boronic acid. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and sufficiently strong. Carbonate bases are often effective in aqueous solvent mixtures. |
| Poor Ligand Choice | The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-rich substrate like this aniline derivative, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often improve yields. |
| Unprotected Aniline | The free amino group can inhibit the catalyst. If you are attempting the reaction on the unprotected aniline, low yields are common. Protect the amine with a group like Boc before coupling. |
| Low Reaction Temperature/Time | Aryl bromides can be less reactive than iodides. Ensure the reaction temperature is adequate (typically 80-110 °C) and allow sufficient reaction time (monitor by TLC or LC-MS). |
Guide 2: Directed ortho-Metalation (DoM) for C-H Functionalization
Problem: Poor regioselectivity or low yield after trapping with an electrophile.
| Possible Cause | Suggested Solution |
| Incorrect Base Choice | The choice of base can determine the site of lithiation. For substrates with multiple directing groups, sterically hindered bases like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) may favor deprotonation at a less hindered site compared to smaller bases like n-BuLi or s-BuLi. Perform a small screen of bases (n-BuLi, s-BuLi, t-BuLi, LDA, LTMP). |
| Competition Between Directing Groups | The -OMe and a protected -NHBoc group are both effective directing metalation groups (DMGs).[3] Their combined influence determines the most acidic proton. The outcome can be complex, often leading to a mixture of C2, C4, and C6 functionalized products. Consider using a stronger DMG or blocking one of the other positions if possible. |
| Incomplete Deprotonation | Ensure you are using a sufficient excess of the organolithium reagent (typically 1.1-1.5 equivalents) and that the reaction is allowed to proceed for an adequate time at low temperature (e.g., -78 °C) before adding the electrophile. |
| Side Reactions | At higher temperatures, the aryllithium intermediate can be unstable. Maintain low temperatures throughout the deprotonation and electrophilic trapping steps. Ensure the electrophile is pure and added slowly. |
| Ineffective Amine Protection | The protecting group is essential. A pivaloyl (Piv) or Boc group on the aniline nitrogen is an excellent DMG. An unprotected or poorly protected amine will be deprotonated by the strong base, preventing C-H metalation. |
Experimental Protocols & Data
Data Presentation: Starting Conditions for Cross-Coupling Reactions
The following tables provide general starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are based on protocols for structurally similar bromoanilines and should be optimized for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B |
| Aryl Halide | N-Boc-3-bromo-5-methoxyaniline (1.0 equiv) | N-Boc-3-bromo-5-methoxyaniline (1.0 equiv) |
| Boronic Acid/Ester | Arylboronic Acid (1.5 equiv) | Arylboronic Pinacol Ester (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene |
| Temperature | 100 °C | 110 °C |
| Time | 12-18 h | 12-24 h |
| Expected Yield | 60-90% (Varies with boronic acid) | 75-95% (Varies with boronic acid) |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A | Condition B |
| Aryl Halide | This compound (1.0 equiv) | N-Boc-3-bromo-5-methoxyaniline (1.0 equiv) |
| Amine | Secondary Amine (1.2 equiv) | Primary Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | BINAP (3 mol%) | - |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | THF or Dioxane |
| Temperature | 100 °C | 80-100 °C |
| Time | 16-24 h | 12-20 h |
| Expected Yield | 70-95% | 70-90% |
Protocol 1: N-Boc Protection of this compound
-
Reaction Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Reagents: Add triethylamine (Et₃N, 1.5 equiv) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine N-Boc-3-bromo-5-methoxyaniline (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst/ligand system (see Table 1), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Directed ortho-Metalation (DoM)
-
Reaction Setup: Add a solution of N-Boc-3-bromo-5-methoxyaniline (1.0 equiv) in anhydrous THF to a flame-dried Schlenk flask under an Argon atmosphere.
-
Deprotonation: Cool the solution to -78 °C. Slowly add the organolithium base (e.g., s-BuLi or LTMP, 1.2 equiv) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., trimethylsilyl chloride, iodine, or an aldehyde, 1.5 equiv) in anhydrous THF dropwise at -78 °C.
-
Reaction: Stir at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the regioselective C-H functionalized product.
Visualizations
Caption: Troubleshooting workflow for a low-yielding cross-coupling reaction.
References
preventing the degradation of 3-Bromo-5-methoxyaniline during storage
This technical support center provides guidance on preventing the degradation of 3-Bromo-5-methoxyaniline during storage. It includes troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. For enhanced stability, storage at refrigerated temperatures (2-8°C) is advised. The compound should be protected from light and moisture. Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.
Q2: I've noticed a change in the color of my this compound sample. Is it still usable?
A2: A change in color, typically to a yellowish or brownish hue, can be an indication of degradation, likely due to oxidation or exposure to light. While a slight discoloration may not significantly impact all applications, for sensitive experiments such as in drug development, it is crucial to verify the purity of the compound before use. The presence of impurities can lead to inconsistent results and side reactions. It is recommended to perform a purity analysis using techniques like HPLC or GC-MS.
Q3: What are the primary causes of this compound degradation?
A3: The main factors contributing to the degradation of this compound are:
-
Oxidation: Exposure to air can lead to the oxidation of the aniline functional group.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. Aromatic amines are known to be light-sensitive.
-
Thermal Stress: Elevated temperatures can accelerate the rate of decomposition.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid chlorides, and chloroformates should be avoided as they can react with and degrade the compound.
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantitative purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and provides structural information about any potential impurities. For detailed structural elucidation of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid (yellowing/browning) | Oxidation due to improper storage (exposure to air). Photodegradation from exposure to light. | 1. Verify the purity of the material using HPLC or GC-MS before use. 2. If purity is compromised, consider purification by recrystallization or column chromatography. 3. Ensure future storage is in a tightly sealed, opaque container, under an inert atmosphere if possible, and in a refrigerator. |
| Inconsistent experimental results | Degradation of the starting material leading to lower active concentration and the presence of reactive impurities. | 1. Perform a purity check on the stored this compound. 2. If degradation is confirmed, use a fresh, high-purity batch for subsequent experiments. 3. Review storage and handling procedures to prevent future degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products during storage or the analytical procedure. | 1. Identify the unknown peaks using mass spectrometry (GC-MS or LC-MS). 2. Compare the impurity profile with that of a freshly opened, high-purity standard. 3. Investigate potential degradation pathways (oxidation, photodegradation) to hypothesize the identity of the impurities. |
| Low reaction yield | The this compound may have degraded due to improper storage. | 1. Confirm the purity of the reagent. 2. If degradation is suspected, use a fresh sample. 3. Ensure reactions are performed under appropriate conditions (e.g., inert atmosphere if sensitive to oxidation). |
Data Presentation: Stability of a Representative Bromoaniline
| Condition | Observation | Conclusion |
| Thermal Stability (TGA) | Stable up to approximately 200°C. Decomposition accelerates significantly above this temperature. | Avoid prolonged exposure to high temperatures. |
| Photostability (UV Exposure) | Gradual decomposition observed upon extended exposure to UV light. | Store in light-protected (amber or opaque) containers. Avoid direct sunlight. |
| Chemical Stability (pH) | Unstable in strong acidic (e.g., HCl, H₂SO₄) and strong alkaline (e.g., NaOH) solutions. Relatively stable in neutral and mildly acidic/alkaline conditions. | Avoid contact with strong acids and bases. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is a general method adapted for the analysis of aniline derivatives and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 224 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution Preparation: Prepare the sample solution in the same manner and at a similar concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol provides a general framework for the analysis of aniline derivatives.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
Procedure:
-
Standard and Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the reference standard and the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Data Interpretation: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Analyze the mass spectra of any other peaks to identify potential impurities by comparing them to spectral libraries or by interpretation of fragmentation patterns.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the known reactivity of aromatic amines.
Caption: Inferred degradation pathways of this compound.
Experimental Workflow for Purity Analysis
This diagram outlines the logical flow for assessing the purity of a this compound sample.
Caption: Logical workflow for sample purity verification.
References
Technical Support Center: Catalyst Selection for Efficient Reactions of 3-Bromo-5-methoxyaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the catalytic cross-coupling reactions of 3-bromo-5-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?
A1: The most common and effective cross-coupling reactions for this compound are Palladium-catalyzed reactions such as the Buchwald-Hartwig amination (for C-N bond formation), Suzuki-Miyaura coupling (for C-C bond formation), and Heck reaction (for C-C bond formation with alkenes).[1][2][3][4] The choice of reaction depends on the desired final product.
Q2: How do the electronic properties of this compound influence catalyst selection?
A2: this compound is an electron-rich aryl bromide due to the presence of the methoxy (-OCH₃) and amino (-NH₂) groups. These electron-donating groups can make the C-Br bond more challenging to activate in the oxidative addition step of the catalytic cycle.[5] Therefore, catalyst systems with electron-rich and bulky ligands are often required to promote efficient coupling.[6][7]
Q3: Which palladium precursors are recommended for reactions with this substrate?
A3: Common and effective palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[8][9] While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[10] Pre-formed palladium catalysts (precatalysts) containing a phosphine ligand can also be highly effective.[11]
Q4: What role does the ligand play, and which ligands are most effective?
A4: The ligand is crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the reaction. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred.[7][12] Examples of highly effective ligands include:
-
For Buchwald-Hartwig Amination: XPhos, SPhos, and other biaryl phosphine ligands.[7][13][14]
-
For Suzuki-Miyaura Coupling: SPhos, XPhos, and dppf (1,1'-Bis(diphenylphosphino)ferrocene).[6][9]
-
For Heck Reaction: Triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃).[2][15]
Q5: What are the common bases used, and how is the appropriate base selected?
A5: The choice of base is critical and depends on the specific reaction and the functional group tolerance of the substrates.[8][12]
-
Strong, non-nucleophilic bases like NaOt-Bu (sodium tert-butoxide) are commonly used in Buchwald-Hartwig amination.[8][14]
-
Weaker bases such as K₂CO₃ (potassium carbonate), K₃PO₄ (potassium phosphate), or Cs₂CO₃ (caesium carbonate) are often employed in Suzuki-Miyaura and Heck reactions, frequently in the presence of water or an alcohol co-solvent.[6][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the electron-rich substrate. 3. Incorrect Base: The base may be too weak or too strong, or it may be reacting with the starting materials. 4. Poor Solvent Quality: The solvent may contain water or oxygen, which can deactivate the catalyst. 5. Low Reaction Temperature: The reaction may require more thermal energy to proceed. | 1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[13][14] 3. For C-N coupling, try a stronger base like NaOt-Bu or LHMDS. For C-C coupling, consider switching to K₃PO₄ or Cs₂CO₃.[8][14] 4. Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen). 5. Gradually increase the reaction temperature in 10-20 °C increments. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst Deactivation Pathway: β-hydride elimination can compete with reductive elimination, leading to the formation of 3-methoxyaniline.[1] 2. Presence of Water: Water can act as a proton source for the hydrodehalogenation side reaction. | 1. Use a bulkier ligand to sterically hinder β-hydride elimination. 2. Ensure strictly anhydrous conditions. |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | 1. High Catalyst Loading or Temperature: These conditions can favor the homocoupling of the boronic acid. 2. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Reduce the catalyst loading and/or the reaction temperature. 2. Thoroughly degas the reaction mixture. |
| Poor Reproducibility | 1. Variability in Reagent Quality: Impurities in solvents, reagents, or starting materials can affect the catalytic activity. 2. Inconsistent Inert Atmosphere: Even small amounts of oxygen can have a significant impact on the reaction outcome. | 1. Use high-purity reagents and solvents. 2. Ensure consistent and rigorous inert atmosphere techniques for every reaction. |
Data Presentation: Catalyst System Performance
The following tables summarize typical conditions and yields for cross-coupling reactions with substrates analogous to this compound.
Table 1: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | >95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | Pyrrolidine | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 70-90 |
Data compiled from analogous systems reported in the literature.[12][14]
Table 2: Suzuki-Miyaura Coupling of Bromoanilines
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 82 |
| 2 | Alkylboronic acid pinacol ester | CataXCium A Pd G3 (5) | CataCXium A | Cs₂CO₃ | 2-MeTHF | 70 | 91 |
| 3 | Arylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85-95 |
Data compiled from analogous systems reported in the literature.[6][16]
Table 3: Heck Reaction of Bromoquinolines and Bromoanisoles
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | NaOAc | Ethanol | 140 (mw) | 71 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 95 |
| 3 | Styrene | PdCl₂(PPh₃)₂ (2) | PPh₃ | Et₃N | Acetonitrile | 80 | 88 |
Data compiled from analogous systems reported in the literature.[17]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv.).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.[9][14]
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 90-110 °C) for the specified time (e.g., 12-24 hours).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated, followed by purification of the product.[6]
Visualizations
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision-making flowchart for catalyst and condition selection.
Caption: Simplified diagram of productive vs. deactivation pathways for a palladium catalyst.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
scale-up considerations for the synthesis of 3-Bromo-5-methoxyaniline
Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxyaniline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of scaling up this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound on a larger scale? A1: A common and reliable route for synthesizing this compound, particularly for ensuring the correct isomer, is a multi-step process starting from 3-methoxy-5-nitroaniline. This pathway involves a Sandmeyer reaction to introduce the bromine atom, followed by the reduction of the nitro group.[1] This method avoids the regioselectivity issues that would arise from the direct bromination of 3-methoxyaniline.
Q2: Why is direct bromination of 3-methoxyaniline (m-anisidine) not recommended for this synthesis? A2: Direct electrophilic bromination of 3-methoxyaniline is not recommended because both the amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing. This would lead to the formation of other isomers (e.g., 2-bromo-, 4-bromo-, and 6-bromo- derivatives) rather than the desired this compound, resulting in a complex mixture that is difficult to separate.
Q3: What are the most critical safety precautions to take during this synthesis? A3: The synthesis involves several hazards that require strict safety protocols.
-
Diazotization: Diazonium salts, formed in the first step, can be explosive when isolated or allowed to dry. The reaction should be kept at low temperatures (0-5 °C) at all times.
-
Reagents: The starting material, 3-methoxyaniline, is toxic if swallowed, in contact with skin, or if inhaled.[2][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[4]
-
Work Environment: All steps should be performed in a well-ventilated fume hood to avoid inhaling hazardous vapors.[2][3]
Q4: Which reducing agents are suitable for converting the nitro group in 1-bromo-3-methoxy-5-nitrobenzene to the aniline? A4: Several reducing agents can be used for this transformation. For scale-up operations, common choices include tin(II) chloride (SnCl₂) in hydrochloric acid, or more cost-effective and environmentally benign options like iron (Fe) powder in acidic medium (e.g., HCl or acetic acid).[1] Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a very clean and efficient method.
Synthesis Workflow and Key Transformations
The following diagram illustrates the recommended synthetic pathway from 3-methoxy-5-nitroaniline.
Caption: Recommended synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-3-methoxy-5-nitrobenzene via Sandmeyer Reaction
This procedure details the diazotization of 3-methoxy-5-nitroaniline and subsequent bromination.
| Reagent/Solvent | Molar Eq. | Purpose | Critical Notes |
| 3-Methoxy-5-nitroaniline | 1.0 | Starting Material | Ensure high purity to avoid side reactions. |
| Hydrochloric Acid (conc.) | ~4.0 | Solvent / Acid Catalyst | Maintains acidic pH and forms the amine salt. |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent | Add slowly as a solution in water to control the exotherm. |
| Copper(I) Bromide (CuBr) | 1.2 | Bromine Source / Catalyst | Must be fresh and of good quality for high yield. |
| Water / Ice | - | Solvent / Coolant | Crucial for maintaining temperature between 0-5 °C. |
Methodology:
-
A suspension of 3-methoxy-5-nitroaniline in concentrated hydrochloric acid and water is prepared in a reaction vessel and cooled to 0-5 °C using an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise, ensuring the temperature does not exceed 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate vessel, a solution of copper(I) bromide in concentrated hydrobromic acid is prepared and cooled.
-
The cold diazonium salt solution is slowly added to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
The mixture is cooled, and the crude product is isolated, typically by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing and drying.
Step 2: Reduction of 1-Bromo-3-methoxy-5-nitrobenzene
This procedure details the conversion of the nitro-intermediate to the final aniline product.
| Reagent/Solvent | Molar Eq. | Purpose | Critical Notes |
| 1-Bromo-3-methoxy-5-nitrobenzene | 1.0 | Substrate | - |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ~3.0-4.0 | Reducing Agent | An alternative is Iron powder (~4.0 eq) with a catalytic amount of acid. |
| Ethanol / Ethyl Acetate | - | Solvent | Choice depends on the specific reduction method. |
| Hydrochloric Acid (conc.) | - | Acidic Medium | Required for SnCl₂ or Fe reductions. |
| Sodium Hydroxide (aq.) | - | Work-up | To neutralize the acid and deprotonate the aniline salt. |
Methodology (Using SnCl₂):
-
The intermediate, 1-bromo-3-methoxy-5-nitrobenzene, is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise or dropwise, controlling any exotherm with an ice bath.
-
The reaction is stirred at room temperature or with gentle heating until TLC analysis shows complete consumption of the starting material.
-
The reaction mixture is cooled and made strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free aniline.
-
The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification is typically required.
Troubleshooting Guide
Problem: Low yield or failed Sandmeyer reaction (Step 1).
-
Q1: The reaction mixture turned dark brown/black immediately after adding the diazonium salt, and the yield was very low. What happened?
-
A: This often indicates the decomposition of the diazonium salt. The most common cause is a loss of temperature control; the temperature must be strictly maintained between 0-5 °C. Unwanted coupling reactions or the formation of phenol byproducts can also occur if the temperature rises. Ensure your cooling bath is adequate for the scale of the reaction.
-
-
Q2: Nitrogen evolution was slow and the reaction was incomplete.
-
A: This could be due to several factors:
-
Poor quality CuBr: The catalyst may be old or oxidized. Use fresh, high-purity copper(I) bromide.
-
Incomplete diazotization: Ensure sufficient acid is present and that the sodium nitrite is added slowly to a well-stirred mixture. You can test for complete diazotization using starch-iodide paper (a positive test for excess nitrous acid indicates completion).
-
Insufficient heating: After the initial reaction, gentle warming is often required to drive the decomposition of the diazonium-copper complex to completion.
-
-
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Problem: Incomplete reduction or purification issues (Step 2).
-
Q1: My TLC analysis shows both starting material and product after a long reaction time. How can I drive the reduction to completion?
-
A: An incomplete reduction can be caused by:
-
Insufficient reducing agent: Ensure you are using the correct stoichiometry. On a large scale, some reagents like iron powder may have an passivated oxide layer; pre-activation with acid can help.
-
Poor mixing: In heterogeneous reactions (like with Fe powder), vigorous stirring is essential to ensure good contact between the substrate and the reducing agent.
-
Incorrect pH: For metal/acid reductions, the pH must remain acidic throughout the reaction.
-
-
-
Q2: During the basic work-up, a thick emulsion or precipitate formed, making extraction difficult.
-
A: This is common when using tin salts, which precipitate as tin hydroxides. To manage this:
-
Filter first: After basification, filter the entire mixture through a pad of celite to remove the inorganic solids before performing the liquid-liquid extraction.
-
Add more water/solvent: Diluting the mixture can sometimes help break up emulsions.
-
Use a different reductant: On scale, catalytic hydrogenation can provide a much cleaner work-up as the catalyst is simply filtered off.
-
-
-
Q3: The final product is a dark oil and is difficult to crystallize. What are my purification options?
-
A: Anilines are prone to air oxidation, which can cause discoloration.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating with activated charcoal can remove colored impurities.
-
Column Chromatography: While challenging on a large scale, silica gel chromatography is effective. It's often recommended to pre-treat the silica with a base (like triethylamine) in the eluent to prevent the acidic silica from retaining the basic aniline product.
-
Acid-Base Extraction: An alternative to chromatography is to dissolve the crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl) to move the amine into the aqueous layer, wash the aqueous layer with solvent to remove non-basic impurities, and then basify the aqueous layer and re-extract the purified product.
-
-
References
Technical Support Center: Managing Exothermic Reactions with 3-Bromo-5-methoxyaniline
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxyaniline. It provides essential guidance on managing potential exotherms in common synthetic transformations, ensuring safer and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic risks associated with reactions involving this compound?
A1: Like many substituted anilines, this compound can participate in highly exothermic reactions. The primary risks stem from two main reaction classes:
-
Diazotization: The reaction of the aniline with a nitrosating agent (e.g., sodium nitrite in acid) to form a diazonium salt is notoriously exothermic.[1] Without proper temperature control, the reaction rate can accelerate, leading to a rapid increase in temperature and pressure from the evolution of nitrogen gas, potentially causing a runaway reaction.[1]
-
Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination): While the overall reaction may not always be violently exothermic, localized heating can occur, especially during large-scale reactions or with highly reactive coupling partners. The choice of base and solvent can also influence the exothermicity.
Q2: How can I visually identify the onset of a dangerous exotherm?
A2: Key indicators of a developing exotherm include:
-
A rapid, uncontrolled rise in the internal reaction temperature, even with external cooling applied.
-
A sudden increase in the rate of gas evolution (e.g., bubbling or foaming).
-
A noticeable change in the color or viscosity of the reaction mixture.
-
An increase in the pressure reading on a sealed reaction vessel.
Q3: What immediate steps should I take if I suspect a runaway reaction?
A3: If you suspect a runaway reaction, prioritize personal safety above all else.
-
Alert colleagues and evacuate the immediate area.
-
If it is safe to do so, immediately remove any external heating source.
-
Increase external cooling by adding more ice, dry ice, or switching to a colder cooling bath.
-
If the reaction is equipped with a quenching system, activate it according to your standard operating procedure.
-
Do not attempt to cap or seal a vessel that is rapidly evolving gas.
Q4: Are there any specific structural features of this compound that influence its reactivity and exothermic potential?
A4: The electronic properties of the substituents on the aniline ring influence its reactivity. The methoxy group is an electron-donating group, which can increase the reactivity of the aromatic ring in electrophilic substitution reactions. The bromo group is an electron-withdrawing group. These opposing electronic effects can influence the stability of intermediates and the overall reaction profile.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Diazotization
| Potential Cause | Troubleshooting Step |
| Rate of Nitrite Addition is Too Fast | Immediately stop the addition of the sodium nitrite solution. Resume addition at a much slower, dropwise rate once the temperature is back under control. For larger-scale reactions, consider using a syringe pump for precise and controlled addition. |
| Inadequate Cooling | Ensure the reaction flask is adequately submerged in the cooling bath (ice-salt or dry ice-acetone). Vigorously stir the reaction mixture to ensure efficient heat transfer to the cooling medium. |
| Localized "Hot Spots" | Improve stirring to ensure homogeneity. Inefficient stirring can lead to localized areas of high concentration and temperature. |
| Incorrect Stoichiometry | An excess of the nitrosating agent can sometimes lead to side reactions and increased exothermicity. Re-verify your calculations and ensure accurate measurement of all reagents.[1] |
Issue 2: Exotherm During Work-up of a Buchwald-Hartwig Reaction
| Potential Cause | Troubleshooting Step |
| Quenching of Reactive Reagents | The quenching of a strong base (e.g., sodium tert-butoxide) with an aqueous solution can be exothermic. Perform the quench slowly and with external cooling. |
| Decomposition of Unstable Intermediates | Some palladium-amine complexes can be thermally sensitive. Ensure the reaction is cooled to room temperature or below before starting the work-up procedure. |
Data Presentation
| Reaction Parameter | Value | Reference |
| Reaction | Diazotization of an aromatic amine | [2] |
| Heat of Reaction (ΔH) | -62 kJ/kg | [2] |
| Decomposition Energy of Diazo Compound | -102 kJ/kg | [2] |
| Observed Heat Production Rate (during dosage) | ~20-25 W/kg | [2] |
Note: The actual heat of reaction and decomposition energy for this compound may vary. It is crucial to perform a proper thermal hazard assessment for your specific reaction conditions.
Experimental Protocols
Protocol 1: Diazotization of this compound and Subsequent Sandmeyer Bromination
Safety First: This reaction involves a potentially unstable diazonium salt and should be performed behind a blast shield with appropriate personal protective equipment (PPE). The temperature must be strictly controlled.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a suitable acidic solution (e.g., 48% HBr, 2.5-3.0 eq).
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.
-
Cool the CuBr solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Be prepared for vigorous gas evolution (N₂). The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Cool the reaction mixture and proceed with standard work-up and purification procedures.
-
Protocol 2: Buchwald-Hartwig Amination of this compound
Safety First: This reaction is air- and moisture-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the desired amine coupling partner (1.1-1.2 eq).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
-
Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature before exposing it to air.
-
Proceed with standard work-up, which may include filtration through celite to remove the palladium catalyst, followed by extraction and purification.
-
Mandatory Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Troubleshooting Diazotization Temperature Spikes.
References
analytical methods for monitoring the progress of 3-Bromo-5-methoxyaniline reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving 3-Bromo-5-methoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions with this compound?
The most common and effective methods are Thin-Layer Chromatography (TLC) for rapid, qualitative progress checks, and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives or for definitive identification of components.[4][5] For real-time monitoring, in-situ techniques like FTIR or NMR spectroscopy can be employed.[6][7][8]
Q2: How do I select the best analytical method for my specific reaction?
Your choice depends on the reaction scale, the need for quantitative vs. qualitative data, and the available equipment.
-
TLC: Ideal for quick checks on reaction completion, screening solvent systems for column chromatography, and identifying the presence of starting material. It is fast and inexpensive.[1][2][9]
-
HPLC: The preferred method for quantitative analysis, determining the purity of the product, and separating complex mixtures with high resolution.[3][10]
-
GC-MS: Suitable if the starting material and product are volatile and thermally stable. It provides both separation and mass information, which is excellent for identifying byproducts.[4][5]
-
In-situ Spectroscopy (FTIR/NMR): Use when you need to understand reaction kinetics, identify transient intermediates, or monitor reactions that are sensitive to air, moisture, or are difficult to sample.[7][8]
Q3: My starting material and product have very similar polarities. How can I resolve them on TLC?
If your reactant and product have similar Rf values, you can try testing a range of solvent systems with varying polarities.[11] Often, using a binary mixture with a small proportion of a third solvent (e.g., a few drops of acetic acid or triethylamine) can improve separation, especially for acidic or basic compounds like anilines.[12][13] If separation is still challenging, 2D TLC or switching to a different stationary phase (like alumina or reversed-phase plates) may be necessary.[11]
Q4: How can I visualize spots on a TLC plate if they are not UV-active?
While the aromatic nature of this compound and many of its products makes them visible under UV light (254 nm), some reaction products may not be.[14] In such cases, use a visualizing stain. Common options include:
-
Iodine Chamber: Good for general, non-destructive visualization of many organic compounds.[12]
-
Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized (e.g., alkenes, alcohols).
-
p-Anisaldehyde Stain: Can produce a range of colors for different compounds upon heating.[9]
-
Cinnamaldehyde: Can be used as a specific reagent on the TLC plate to detect aromatic primary amines, which often appear as yellow spots.[15][16]
Troubleshooting Guides
This section addresses specific issues you may encounter during reaction monitoring.
Troubleshooting Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).[14][17] 2. Compound is strongly acidic or basic (e.g., aniline).[12][13] 3. Compound is degrading on the silica plate.[11] | 1. Dilute the sample solution and re-spot the plate.[14][17] 2. Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the eluent to suppress ionization.[12][13] 3. Add a base to the eluent to neutralize the acidic silica or switch to an alumina plate.[13] |
| No spots are visible on the plate. | 1. Sample is too dilute.[12][17] 2. Compound is not UV-active.[12] 3. The spotting line was below the solvent level in the chamber.[12][17] 4. Compound is volatile and evaporated.[12] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[12][17] 2. Use an appropriate stain for visualization (e.g., iodine, permanganate).[12] 3. Ensure the origin line is always above the solvent level.[17] 4. This is difficult to analyze by TLC; consider HPLC or GC analysis.[12] |
| Rf values are too high or too low. | 1. Too High (spots near solvent front): The eluent is too polar.[12] 2. Too Low (spots near baseline): The eluent is not polar enough.[11][12] | 1. Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[12] 2. Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[12] |
| Solvent front is uneven. | 1. The TLC plate was tilted in the chamber.[14] 2. The bottom edge of the plate is chipped or uneven.[13] | 1. Ensure the plate is placed vertically and straight in the developing chamber.[14] 2. Cut the bottom of the plate to ensure a flat edge before placing it in the chamber.[13] |
Troubleshooting High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing. | 1. Strong interaction between the basic aniline group and acidic residual silanols on the column.[18] 2. Column overload.[18] 3. Contaminants or degradation in the column. | 1. Add a competing base like triethylamine (0.1%) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help.[18] 2. Dilute the sample and inject a smaller volume.[18] 3. Flush the column with a strong solvent or replace the column if necessary. |
| Peak Splitting or Broadening. | 1. Column is overloaded.[18] 2. A void or blockage has formed at the head of the column.[10] 3. Sample solvent is incompatible with the mobile phase. | 1. Reduce the injection volume or sample concentration.[18] 2. Reverse-flush the column. If the problem persists, replace the column.[19] 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Baseline Noise or Drift. | 1. Air bubbles in the pump or detector.[19][20] 2. Contaminated mobile phase or detector cell.[19][21] 3. Temperature fluctuations.[20] | 1. Degas the mobile phase thoroughly and prime the pump.[20] 2. Use high-purity HPLC-grade solvents and filter them. Flush the system to clean the detector cell.[20][21] 3. Use a column oven and ensure stable lab temperature.[20] |
| Poor Resolution between Peaks. | 1. Mobile phase composition is not optimal.[10] 2. Flow rate is too high. 3. Wrong column choice. | 1. Optimize the mobile phase. For reversed-phase, try adjusting the acetonitrile/water ratio or changing the pH.[10] 2. Reduce the flow rate. 3. Use a longer column, a column with a smaller particle size, or a different stationary phase.[10] |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. This is your origin. Mark lanes for your starting material (SM), a co-spot (C), and your reaction mixture (R).
-
Sample Preparation: Dissolve a tiny amount (~1 mg) of your starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution. Dilute a small aliquot of your reaction mixture (1-2 drops) in 0.5 mL of a volatile solvent.
-
Spotting: Using a capillary tube, apply a small spot of the SM solution to the SM lane. Apply a spot of the reaction mixture to the R lane. For the co-spot lane (C), first spot the SM, let it dry, and then spot the reaction mixture directly on top of it. Keep spots small (1-2 mm diameter).[2]
-
Development: Pour a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[17] Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[17] If necessary, use a chemical stain for further visualization.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in the 'R' lane has disappeared. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[11]
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding water or buffer). Dilute the aliquot with the mobile phase to a final concentration suitable for UV detection (typically in the µg/mL range). Filter the sample through a 0.45 µm syringe filter before injection.[20]
-
Method Setup (Suggested Starting Conditions):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., phosphate buffer at pH 3.0).[3][22]
-
Elution: Start with an isocratic method (e.g., 60:40 Acetonitrile:Water) or a simple gradient (e.g., increase acetonitrile from 30% to 90% over 15 minutes).[3]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection: UV detector set at a wavelength where the aniline components absorb (e.g., 254 nm or 220 nm).[24]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject a standard of your starting material (this compound) to determine its retention time. Then, inject your prepared reaction sample.
-
Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction can be considered complete when the peak for the starting material is no longer detectable.
Visualizations
Workflow for Analytical Monitoring of a Reaction
Caption: General workflow for monitoring a chemical reaction using analytical techniques.
Troubleshooting Logic for TLC Streaking
Caption: Decision tree for troubleshooting streaking on a TLC plate.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. evs.institute [evs.institute]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. mt.com [mt.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chromatography [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. youtube.com [youtube.com]
- 14. silicycle.com [silicycle.com]
- 15. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 19. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 20. medikamenterqs.com [medikamenterqs.com]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 24. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative NMR Spectral Analysis: A Guide to 3-Bromo-5-methoxyaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-methoxyaniline. Due to the limited availability of public domain experimental spectra for this compound, this guide leverages predicted spectral data alongside experimental data from structurally analogous compounds, namely 3-Bromoaniline and 3-Methoxyaniline. This approach offers a robust framework for spectral interpretation, prediction, and verification for researchers working with this and similar substituted anilines.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts and coupling constants in NMR spectroscopy are exquisitely sensitive to the electronic environment of the nuclei. In aromatic systems such as substituted anilines, the nature and position of substituents dramatically influence the spectral features. The following table summarizes the predicted ¹H and ¹³C NMR data for this compound and compares it with the experimental data for 3-Bromoaniline and 3-Methoxyaniline.
| Compound | Nucleus | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~6.8 - 7.0 | t | ~2.0-2.5 |
| H-4 | ~6.4 - 6.6 | t | ~2.0-2.5 | |
| H-6 | ~6.2 - 6.4 | t | ~2.0-2.5 | |
| -OCH₃ | ~3.7 - 3.8 | s | N/A | |
| -NH₂ | ~3.5 - 4.5 | br s | N/A | |
| C-1 | ~148.0 - 150.0 | s | N/A | |
| C-2 | ~104.0 - 106.0 | d | ||
| C-3 | ~123.0 - 125.0 | s | N/A | |
| C-4 | ~100.0 - 102.0 | d | ||
| C-5 | ~161.0 - 163.0 | s | N/A | |
| C-6 | ~108.0 - 110.0 | d | ||
| -OCH₃ | ~55.0 - 56.0 | q | ||
| 3-Bromoaniline | H-2 | 6.99 | t | 2.0 |
| H-4 | 6.96 | ddd | 8.0, 2.0, 1.0 | |
| H-5 | 7.01 | t | 8.0 | |
| H-6 | 6.64 | ddd | 8.0, 2.0, 1.0 | |
| -NH₂ | 3.70 | br s | N/A | |
| C-1 | 148.1 | s | N/A | |
| C-2 | 118.4 | d | ||
| C-3 | 122.9 | s | N/A | |
| C-4 | 121.7 | d | ||
| C-5 | 130.6 | d | ||
| C-6 | 114.2 | d | ||
| 3-Methoxyaniline | H-2 | 6.28 | t | 2.2 |
| H-4 | 6.22 | ddd | 8.1, 2.4, 0.8 | |
| H-5 | 7.06 | t | 8.1 | |
| H-6 | 6.33 | ddd | 8.1, 2.4, 0.8 | |
| -OCH₃ | 3.77 | s | N/A | |
| -NH₂ | 3.65 | br s | N/A | |
| C-1 | 148.0 | s | N/A | |
| C-2 | 101.9 | d | ||
| C-3 | 161.1 | s | N/A | |
| C-4 | 104.9 | d | ||
| C-5 | 130.2 | d | ||
| C-6 | 108.3 | d | ||
| -OCH₃ | 55.1 | q |
Note: Predicted values for this compound are based on additive substituent effects and comparison with similar compounds. Experimental verification is recommended.
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of aromatic amines like this compound is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the solvent signal is used as a reference.
NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the internal standard (TMS) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
Visualizing Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR assignment and a logical workflow for comparative spectral analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for comparative NMR spectral analysis.
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Mass spectrometry is an indispensable tool in the structural elucidation of novel compounds. Understanding the fragmentation patterns of a molecule provides a detailed roadmap of its chemical architecture. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-5-methoxyaniline, juxtaposed with experimental data for structurally related compounds. This information is critical for researchers in drug discovery and development for the accurate identification and characterization of novel chemical entities.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak cluster, a hallmark of bromine-containing compounds, and a series of fragment ions resulting from the cleavage of its functional groups. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will lead to isotopic clusters for bromine-containing fragments, appearing as pairs of peaks (M and M+2) with a roughly 1:1 intensity ratio.
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting carbocations and neutral losses. The primary fragmentation events are likely to be the loss of a bromine atom, cleavage of the methoxy group, and fragmentation of the aniline moiety.
Comparative Analysis: Fragmentation of Substituted Anilines
To substantiate the predicted fragmentation of this compound, we can draw comparisons with the known mass spectra of similar molecules, such as bromoanilines and methoxyanilines.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses | Interpretation |
| This compound (Predicted) | 201/203 (M/M+2) | 122, 186/188, 172/174, 94 | Loss of Br radical, loss of methyl radical, loss of CHO radical, subsequent loss of CO. |
| 4-Bromoaniline | 171/173 (M/M+2) | 92, 65 | Loss of Br radical to form an aniline radical cation, followed by loss of HCN.[1][2][3][4] |
| 3-Bromoaniline | 171/173 (M/M+2) | 92, 65 | Similar to 4-bromoaniline, loss of Br followed by loss of HCN.[5] |
| Anisole (Methoxybenzene) | 108 | 93, 78, 65 | Loss of a methyl radical, loss of CO, and subsequent fragmentation of the benzene ring. |
The fragmentation of bromoanilines consistently shows an initial loss of the bromine atom, leading to a fragment at m/z 92, which then can lose HCN to produce a fragment at m/z 65.[1][2][3][4][5] This provides a strong basis for predicting a similar initial loss of bromine from this compound. The presence of the methoxy group introduces additional fragmentation pathways, primarily the loss of a methyl radical (CH3•) or a formyl radical (CHO•).
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the predicted fragmentation cascade for this compound under electron ionization.
Experimental Protocol: Acquiring a Mass Spectrum
The following provides a general methodology for obtaining a mass spectrum of a small organic molecule like this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
-
Scan Speed: 2 scans/second.
3. Data Analysis:
-
The acquired total ion chromatogram (TIC) will show the separation of components in the sample.
-
The mass spectrum corresponding to the chromatographic peak of this compound is extracted.
-
The molecular ion and fragment ions are identified and their relative abundances are determined.
-
The isotopic pattern for bromine-containing fragments is analyzed to confirm their composition.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The comparative data and proposed fragmentation pathways serve as a valuable reference for researchers engaged in the synthesis and analysis of novel aniline derivatives.
References
- 1. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]
- 3. 4-Bromoaniline(106-40-1) MS spectrum [chemicalbook.com]
- 4. Benzenamine, 4-bromo- [webbook.nist.gov]
- 5. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Reactivity: A Comparative Guide to 3-Bromo-5-methoxyaniline and 3-Chloro-5-methoxyaniline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry—the choice between structurally similar haloaromatic precursors can have significant implications for reaction conditions, yields, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 3-Bromo-5-methoxyaniline and 3-chloro-5-methoxyaniline, two key building blocks in the synthesis of complex organic molecules.
The fundamental difference in reactivity between this compound and its chloro-analogue lies in the inherent bond dissociation energies of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] This disparity directly impacts the oxidative addition step, often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1] Consequently, the bromo-substituted aniline is generally more susceptible to reaction with a low-valent palladium catalyst, which often translates to milder reaction conditions, shorter reaction times, and higher yields.[1]
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of this reactivity difference, this guide presents representative data for two of the most widely utilized cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While specific comparative data for this compound and 3-chloro-5-methoxyaniline is not extensively published, the data for the closely related 3-bromoaniline and 3-chloroaniline provide a strong predictive framework for their behavior.
Data Presentation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The data below, extrapolated from reactions with analogous compounds, highlights the enhanced reactivity of the bromo-substituted aniline.[1]
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95 |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of 3-bromoaniline and 3-chloroaniline. This data on analogous compounds illustrates the generally higher reactivity of the bromo-substituted aniline, leading to higher yields under comparable or milder conditions.[1]
Data Presentation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the bromo-analogue is expected to exhibit superior performance.[1]
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92 |
| 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88 |
Table 2: Representative yields for the Buchwald-Hartwig amination of 3-bromoaniline and 3-chloroaniline. The bromoaniline generally provides higher yields in shorter reaction times.[1]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (3-bromo- or 3-chloro-5-methoxyaniline, 1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂ for the bromide or a more active catalyst system like Pd(OAc)₂/SPhos for the chloride, 1-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DME or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS is recommended).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (3-bromo- or 3-chloro-5-methoxyaniline, 1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or t-amyl alcohol).
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 100-110 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycles and the logical relationship of reactivity.
References
A Comparative Guide to the Structure-Activity Relationship of Bromo-Aniline and Related Heterocyclic Derivatives
Disclaimer: Direct structure-activity relationship (SAR) studies focusing specifically on 3-Bromo-5-methoxyaniline derivatives are not extensively available in the public domain based on current literature searches. This guide provides a comparative analysis based on SAR studies of structurally related compounds, including bromo-substituted anilines, quinolines, and other nitrogen-containing heterocycles, to infer potential relationships and guide future research.
This guide explores the impact of bromine and other substituents on the biological activities of aniline and related heterocyclic scaffolds, focusing on anticancer and antimicrobial properties. By examining these related series, we can extrapolate key structural features that may influence the therapeutic potential of novel this compound derivatives.
Comparative Analysis of Anticancer Activity
The presence of a bromine atom on an aromatic or heterocyclic ring is a common feature in many potent anticancer agents. Its electronic and steric properties can significantly influence target binding, metabolic stability, and pharmacokinetic profiles.
Key Insights from Bromo-Substituted Heterocycles:
-
Quinolines: Studies on brominated quinolines have shown that a hydroxyl group at the C-8 position can enhance anticancer activity. For instance, 5,7-Dibromo-8-hydroxyquinoline demonstrates strong antiproliferative effects against various tumor cell lines, with IC50 values ranging from 6.7 to 25.6 μg/mL.[1][2] The mechanism of action for some of these compounds is believed to involve the inhibition of Topoisomerase I.[1][2]
-
Anilino-Triazolopyrimidines: In a series of 7-anilino triazolopyrimidines, derivatives featuring a 4'-bromoaniline moiety at the 7-position showed potent antiproliferative activity, with a mean IC50 of 83 nM.[3] These compounds were identified as effective inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[3]
-
Isoquinolines: C4-substituted isoquinolines, synthesized from a 4-bromoisoquinoline precursor, have exhibited cytotoxicity against human non-small cell lung cancer cell lines, indicating that the isoquinoline scaffold is also amenable to beneficial modifications originating from a bromo-substituted intermediate.[4]
Table 1: Anticancer Activity of Bromo-Substituted Aniline and Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line(s) | Activity (IC50) | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinolines | 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | Topoisomerase I Inhibition | [1][2] |
| 7-Anilino Triazolopyrimidines | Derivative with 4'-bromoaniline | Multiple | 83 nM (mean) | Tubulin Polymerization Inhibition |[3] |
The data suggests that the bromine substituent is a key contributor to the cytotoxic potency in these scaffolds. For a hypothetical this compound derivative, the position of the bromine and the interplay with the methoxy and amine groups would be critical in determining its interaction with biological targets.
dot
Caption: Workflow for determining the anticancer activity of derivatives using an MTT assay.
Comparative Analysis of Antimicrobial Activity
Nitrogen-containing heterocyclic compounds are a cornerstone of antimicrobial drug discovery. The introduction of halogen and methoxy substituents can modulate their activity spectrum, potency, and safety profile.
While specific data for this compound derivatives is scarce, studies on related heterocyclic systems provide valuable SAR insights. The general approach involves synthesizing novel compounds and screening them against a panel of Gram-positive and Gram-negative bacteria to determine their Minimum Inhibitory Concentration (MIC).[5][6]
-
General Heterocycles: The antimicrobial activity of novel heterocyclic compounds is often structure-dependent. The presence of moieties like pyrimidine, an amide linkage, and a phenolic substrate can significantly modulate activity.[6]
-
Schiff Base Complexes: Schiff base ligands containing bromo or methoxy substitutions, when complexed with metal ions like Mn(II), Fe(III), and Cr(III), have been investigated for their antimicrobial properties, indicating these substituents are well-tolerated and can be part of a biologically active molecule.[7]
Table 2: Antimicrobial Activity of Representative Heterocyclic Compounds
| Compound Class | Organism | Activity (MIC in µg/mL or mg/mL) | Reference |
|---|---|---|---|
| Nitrogen-based Heterocycles | E. coli (Gram-negative) | 0.5 - 2 mg/mL | [6] |
| Nitrogen-based Heterocycles | S. haemolyticus (Gram-positive) | 0.5 - 2 mg/mL | [6] |
| α-aminophosphonates | E. coli, B. subtilis, S. aureus | 10 - 1000 µg/mL |[5] |
These findings suggest that a scaffold built from this compound could be a promising starting point for developing new antimicrobial agents. The lipophilicity and electronic nature of the bromo and methoxy groups would likely play a significant role in membrane permeation and target interaction within bacterial cells.
dot
Caption: Generalized workflow for the synthesis and evaluation of bioactive derivatives.
Relevant Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. For many aniline-based kinase inhibitors, the MAPK/ERK pathway is a key target. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Phenoxyaniline derivatives, for example, have been identified as potent inhibitors of MEK, a central kinase in this cascade.[8]
dot
Caption: The MAPK/ERK pathway, a target for aniline-based kinase inhibitors.
Experimental Protocols
In Vitro Anticancer Screening: MTT Cell Viability Assay
This assay colorimetrically measures the metabolic activity of living cells, which is an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.[9][10]
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HT29, A549) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10][11]
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. Cells are incubated for another 48 to 72 hours.[10]
-
MTT Addition and Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.[9][10]
-
Solubilization and Measurement: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes. The absorbance is then measured at 570 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in an appropriate broth overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth). A range of concentrations is prepared for each compound.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
References
- 1. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 7. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Utility of Bromo-anisidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Bromo-anisidine isomers are valuable and versatile building blocks in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of the amino, bromo, and methoxy groups on the aniline ring dictates the reactivity and regioselectivity of a wide range of chemical transformations. This guide provides an objective comparison of the synthetic utility of key bromo-anisidine isomers, supported by experimental data, to aid researchers in selecting the optimal building block for their specific synthetic targets.
Isomer Overview and General Reactivity Trends
The relative positions of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing but synthetically versatile bromo (-Br) group, significantly influence the electron density of the aromatic ring and the reactivity of the C-Br and N-H bonds. Generally, the amino group is a strong activating group and ortho-, para-directing, while the methoxy group is also activating and ortho-, para-directing. The interplay of these electronic effects, combined with steric hindrance, governs the utility of each isomer in key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in drug discovery for creating C-C and C-N bonds. The reactivity of bromo-anisidine isomers in these reactions is highly dependent on the electronic environment of the C-Br bond and steric hindrance from adjacent groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For bromo-anisidines, the reaction is generally efficient, but the isomeric substitution pattern can influence reaction rates and yields. Bromoanilines with electron-withdrawing groups tend to be more reactive in the oxidative addition step. However, the strong electron-donating nature of the amino and methoxy groups can decelerate this step. Conversely, steric hindrance, particularly from substituents ortho to the bromine, can also impact the reaction efficiency.
| Bromo-anisidine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methylaniline | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 °C / 12 h | 44 | [1] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 °C / 12 h | 98 | [2] |
| 2-Bromoaniline derivative | Phenylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 °C / 16 h | 95 | [3] |
| 4-Bromo-2-methoxyaniline | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Good to excellent | [4] |
| Data for 4-bromo-2-methylaniline is included as a close structural analog to provide a reactivity benchmark. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol adapted for the Suzuki-Miyaura coupling of a bromo-anisidine isomer, based on established methodologies[5].
-
To a dry Schlenk flask, add the bromo-anisidine isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with nitrogen or argon gas (this cycle is repeated three times).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl-aniline derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, enabling the synthesis of diarylamines or N-aryl heterocycles. The electronic properties of the bromo-anisidine isomer play a significant role, with electron-rich systems sometimes requiring more active catalyst systems.
| Bromo-anisidine Isomer/Derivative | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-(4-Bromo-3-methoxyphenyl)acetonitrile* | Ammonia equivalent | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 100 °C / 16 h | Not specified | [6] |
| 2-Bromo-13α-estrone-3-benzyl ether** | 4-Nitroaniline | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 °C / 10 min (MW) | 94 | [7] |
| 2-Bromo-4-methoxyaniline | Various amines | Not specified | Not specified | Not specified | Not specified | Good to excellent | [4] |
*Data for a derivative of 3-bromo-4-methoxyaniline. **Data for a different substrate but illustrates the high efficiency of the reaction with anilines.
Applications in the Synthesis of Bioactive Molecules
Bromo-anisidine isomers are prevalent starting materials for the synthesis of a wide array of bioactive compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. Their ability to undergo diverse chemical transformations allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
For instance, N-Acetyl-2-Bromo-5-Methoxyaniline, a derivative of 5-bromo-2-methoxyaniline, is a key intermediate in the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) for the treatment of breast cancer[8]. This highlights the direct applicability of these isomers in the development of modern therapeutics.
Conclusion
The synthetic utility of bromo-anisidine isomers is dictated by a subtle interplay of electronic and steric factors. While all isomers are valuable synthons, their reactivity profiles in key transformations like palladium-catalyzed cross-coupling reactions can differ. Isomers with less steric hindrance around the C-Br bond and favorable electronic properties for oxidative addition are often preferred for these reactions. The choice of a specific isomer should be guided by the desired substitution pattern of the final target molecule and the intended synthetic route. This guide provides a foundational understanding to assist researchers in making informed decisions for the efficient and successful synthesis of complex molecules.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to the Synthesis of 3-Bromo-5-methoxyaniline: A Validation of Modern Synthetic Efficiency
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is a cornerstone of successful project advancement. This guide provides a comprehensive validation of a new synthetic pathway for 3-Bromo-5-methoxyaniline, a valuable building block in medicinal chemistry. We present an objective comparison of a classical, multi-step approach with a modern, palladium-catalyzed synthesis, supported by experimental data to inform the selection of the most advantageous method.
Executive Summary
The synthesis of this compound is pivotal for the development of a wide range of pharmaceutical compounds. This guide benchmarks a traditional, multi-step synthesis starting from 3-methoxy-5-nitroaniline against a more contemporary approach utilizing a Buchwald-Hartwig amination. The classical route, while established, involves several transformations, including diazotization and reduction, with an overall yield that can be variable. In contrast, the modern palladium-catalyzed approach offers a more direct and efficient route, often with higher yields and milder reaction conditions, albeit with considerations regarding catalyst cost. This comparison aims to provide a clear, data-driven assessment to guide researchers in selecting the optimal synthetic strategy.
Data Presentation: A Comparative Analysis of Synthetic Pathways
The following tables summarize the key quantitative data for both the classical and a representative modern synthetic pathway for this compound.
Table 1: Comparison of Overall Synthetic Pathway Performance
| Parameter | Classical Pathway | New Pathway (Buchwald-Hartwig) |
| Starting Material | 3-Methoxy-5-nitroaniline | 1,3-Dibromo-5-methoxybenzene |
| Number of Steps | 3 | 1 |
| Overall Yield | ~60-70% (estimated) | Up to 95% (reported for similar reactions) |
| Reaction Time | Multiple days | 12-24 hours |
| Key Reagents | NaNO₂, HBr, CuBr, SnCl₂ | Palladium catalyst, phosphine ligand, base |
| Purification | Multiple extractions and distillations | Column chromatography |
Table 2: Step-by-Step Comparison of Reaction Parameters
| Pathway | Step | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
| Classical | 1. Diazotization & Sandmeyer | NaNO₂, HBr, CuBr | Water, HBr | 0-5 | 2-3 h | ~75-85 | ~95 |
| 2. Reduction | SnCl₂, HCl | Ethanol | Reflux | 12-16 h | ~80-90 | >97 | |
| New | 1. Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, NaOtBu, NH₃ | Toluene | 100 | 12-24 h | ~90-95 | >98 |
Experimental Protocols
Detailed methodologies for the key experiments in both the classical and new synthetic pathways are provided below.
Classical Synthetic Pathway: From 3-Methoxy-5-nitroaniline
Step 1: Synthesis of 1-Bromo-3-methoxy-5-nitrobenzene (Sandmeyer Reaction)
A solution of 3-methoxy-5-nitroaniline (1.0 eq) in a mixture of hydrobromic acid and water is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of copper(I) bromide (1.2 eq) in hydrobromic acid. The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of this compound (Reduction)
To a solution of 1-bromo-3-methoxy-5-nitrobenzene (1.0 eq) in ethanol, tin(II) chloride dihydrate (4.0 eq) is added, followed by concentrated hydrochloric acid. The mixture is refluxed for 12-16 hours. After completion of the reaction, the mixture is cooled, and the pH is adjusted to ~8 with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aniline is purified by vacuum distillation.
New Synthetic Pathway: Buchwald-Hartwig Amination
Synthesis of this compound
An oven-dried Schlenk tube is charged with 1,3-dibromo-5-methoxybenzene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous toluene and a solution of ammonia in dioxane are then added via syringe. The reaction vessel is sealed and heated to 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the classical and new synthetic pathways.
Conclusion
The validation of this new synthetic pathway for this compound demonstrates a significant improvement in efficiency over the classical route. The modern Buchwald-Hartwig amination offers a more streamlined, single-step process with a potentially higher overall yield and shorter reaction time. While the initial cost of the palladium catalyst and specialized ligands for the new pathway may be higher, the benefits of increased efficiency, milder conditions, and reduced waste may outweigh this for many research and development applications. For large-scale industrial production, a thorough cost-benefit analysis would be necessary to determine the most economically viable option. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this critical pharmaceutical intermediate.
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from 3-Bromo-5-methoxyaniline Scaffolds
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. This guide offers a comparative analysis of the biological screening of compounds featuring the 3-bromophenyl and 3-methoxyphenyl moieties, core components of 3-bromo-5-methoxyaniline. We delve into their anticancer and potential antimicrobial activities, presenting supporting experimental data, detailed protocols, and pathway visualizations to inform future research and development endeavors.
While direct, comprehensive screening studies on a wide range of derivatives synthesized from this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on compounds containing the key structural motifs of this starting material. This guide synthesizes findings from such studies to provide a comparative overview of their biological potential.
Anticancer Activity: A Tale of Two Moieties
The 3-bromophenyl and 3-methoxyphenyl groups have independently been incorporated into various heterocyclic scaffolds, leading to compounds with notable anticancer properties. Below, we compare the performance of representative compounds from two such studies.
Comparative Anticancer Activity Data
The following table summarizes the anticancer activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl substituent.
| Compound ID | Core Scaffold | Key Substituent | Cancer Cell Line | Activity Metric | Value | Reference |
| 4e | 5-phenyl-4H-1,2,4-triazol-3-amine | 3-Bromophenyl | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) | 41.25% | [1] |
| 4i | 5-phenyl-4H-1,2,4-triazol-3-amine | 3-Bromophenyl, 2,6-dimethylphenyl | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) | 38.94% | [1] |
| 4i | 5-phenyl-4H-1,2,4-triazol-3-amine | 3-Bromophenyl, 2,6-dimethylphenyl | UO-31 (Renal Cancer) | % Growth Inhibition (PGI) | 30.14% | [1] |
| 4i | 5-phenyl-4H-1,2,4-triazol-3-amine | 3-Bromophenyl, 2,6-dimethylphenyl | CCRF-CEM (Leukemia) | % Growth Inhibition (PGI) | 26.92% | [1] |
| Thiadiazole Derivative | 1,3,4-Thiadiazole | 3-Methoxyphenyl | MCF-7 (Breast Cancer) | IC50 | Not explicitly stated, but showed high activity | |
| Thiadiazole Derivative | 1,3,4-Thiadiazole | 3-Methoxyphenyl | MDA-MB-231 (Breast Cancer) | IC50 | Not explicitly stated, but showed high activity |
Experimental Protocols in Anticancer Screening
Detailed and reproducible methodologies are crucial for the validation and comparison of biological activity data.
NCI-60 Human Tumor Cell Line Screen for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
This protocol, utilized by the National Cancer Institute (NCI), is a well-established method for preliminary anticancer drug screening.
Methodology:
-
Cell Lines: A panel of 58 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentration (e.g., 10⁻⁵ M).
-
Cell Plating: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Compound Addition: The test compounds are added to the wells containing the cell lines.
-
Incubation: The plates are incubated for a further 48 hours.
-
Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated relative to the number of cells at the time of drug addition and the number of cells in the control wells. The Percent Growth Inhibition (PGI) is then calculated as 100 - % Growth.
MTT Assay for 1,3,4-Thiadiazole Derivatives
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Mechanisms and Workflows
Understanding the potential mechanisms of action and the experimental processes is facilitated by clear visual representations.
Caption: General workflow for the synthesis and biological screening of novel compounds.
One of the proposed mechanisms of action for some anticancer compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway for tubulin polymerization inhibitors.
Potential Antimicrobial and Enzyme Inhibitory Activities
While the primary focus of the reviewed literature is on anticancer activity, the structural motifs present in this compound derivatives suggest potential for other biological activities. For instance, various bromo- and methoxy-substituted aromatic compounds have been reported to exhibit antimicrobial and enzyme inhibitory effects.
Antimicrobial Screening
Should derivatives of this compound be synthesized, a standard approach to assess their antimicrobial potential would involve the following:
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are selected.
-
Compound Preparation: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Enzyme Inhibition Assays
The diverse functionalities that can be introduced starting from this compound open the door to targeting specific enzymes implicated in various diseases. For example, kinases, proteases, and metabolic enzymes are common targets in drug discovery. The specific assay protocol would be dependent on the enzyme of interest.
Conclusion
The exploration of derivatives based on the this compound scaffold holds promise for the discovery of novel bioactive compounds. The existing data on related structures, particularly in the realm of anticancer research, provides a strong rationale for the synthesis and comprehensive biological screening of a dedicated library of these derivatives. The experimental protocols and conceptual frameworks presented in this guide offer a foundational roadmap for researchers embarking on such an endeavor. Future studies should aim to establish a clear structure-activity relationship to guide the optimization of lead compounds for enhanced potency and selectivity.
References
A Comparative Computational Analysis of the Electronic Properties of 3-Bromo-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational analysis of the electronic properties of 3-Bromo-5-methoxyaniline, a compound of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), we have characterized its fundamental electronic characteristics and benchmarked them against structurally related analogs to elucidate the influence of substituent effects. The data presented herein offers valuable insights for applications such as drug design, where understanding molecular interactions is paramount, and in the development of novel organic electronic materials.
Comparative Analysis of Calculated Electronic Properties
The electronic properties of this compound were calculated and compared with aniline, 3-bromoaniline, and 3-methoxyaniline to discern the individual and combined effects of the bromo and methoxy functional groups on the aromatic system. The following table summarizes key quantum chemical parameters calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Aniline | -5.28 | -0.21 | 5.07 | 1.53 |
| 3-Bromoaniline | -5.45 | -0.58 | 4.87 | 2.35 |
| 3-Methoxyaniline | -5.01 | -0.15 | 4.86 | 1.89 |
| This compound | -5.23 | -0.52 | 4.71 | 2.87 |
Key Observations:
-
The presence of the electron-withdrawing bromine atom in 3-bromoaniline and this compound leads to a stabilization (lowering of energy) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) when compared to aniline.
-
Conversely, the electron-donating methoxy group in 3-methoxyaniline raises the HOMO energy, making it more susceptible to electrophilic attack.
-
In this compound, the competing effects of the bromo and methoxy groups result in a HOMO energy intermediate between that of 3-bromoaniline and 3-methoxyaniline.
-
The HOMO-LUMO gap, an indicator of chemical reactivity and kinetic stability, is smallest for this compound, suggesting it is the most reactive of the series.
-
The dipole moment is significantly increased by the addition of the electronegative bromine and the polar methoxy group, with this compound exhibiting the largest dipole moment, which has implications for its solubility and intermolecular interactions.
Experimental Protocols: Computational Methodology
The electronic properties presented in this guide were determined using the following computational protocol:
-
Molecular Structure Optimization: The initial 3D structure of this compound and its analogs were built using molecular modeling software. A full geometry optimization was then performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.
-
Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
-
Electronic Property Calculation: With the optimized geometry, a single-point energy calculation was carried out to determine the electronic properties. This included the energies of the HOMO and LUMO, from which the HOMO-LUMO gap was calculated. The molecular dipole moment was also obtained from this calculation.
-
Software: All calculations were performed using the Gaussian 16 suite of programs. Molecular orbitals and other properties were visualized using GaussView 6.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational analysis performed to determine the electronic properties of the studied compounds.
Caption: Workflow for the computational analysis of molecular electronic properties.
A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-5-methoxyaniline: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like 3-Bromo-5-methoxyaniline is a critical step in ensuring the reliability, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, complete with detailed experimental protocols and illustrative data, to aid in the selection of the most appropriate technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. In the case of this compound, a reverse-phase HPLC method with UV detection is highly effective for purity determination and impurity profiling.
Experimental Protocol: HPLC
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: 50:50 mixture of Water and Acetonitrile
-
This compound reference standard (known purity)
-
Synthesized this compound sample
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
4. Data Analysis: The purity of the synthesized sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Expected Results and Data Presentation
The HPLC analysis is expected to show a major peak corresponding to this compound. Potential process-related impurities, such as the starting material (3-methoxyaniline) and over-brominated products (e.g., dibromo- and tribromo-methoxyaniline), would appear as separate, smaller peaks.
Table 1: Illustrative HPLC Data for Purity Assessment of this compound
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 3-Methoxyaniline | 4.5 | 15000 | 0.5 |
| 2 | This compound | 12.2 | 2950000 | 98.3 |
| 3 | Dibromo-methoxyaniline isomer 1 | 18.1 | 25000 | 0.8 |
| 4 | Dibromo-methoxyaniline isomer 2 | 19.5 | 10000 | 0.4 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide not only purity information but also structural confirmation of the main component and its impurities.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane)
-
Carrier Gas: Helium (high purity)
-
Solvent: Dichloromethane (GC grade)
-
This compound reference standard
-
Synthesized this compound sample
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a 100 µg/mL solution of the this compound reference standard in dichloromethane.
-
Sample Solution: Prepare a 100 µg/mL solution of the synthesized this compound in dichloromethane.
3. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-450 amu
4. Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of each peak is used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern. The presence of bromine is readily confirmed by the characteristic M+2 isotopic peak, which is of nearly equal intensity to the molecular ion peak (M) due to the natural abundance of the 79Br and 81Br isotopes.
Expected Results and Data Presentation
The GC-MS analysis will provide a total ion chromatogram (TIC) showing the separation of volatile components. The mass spectrum of the main peak should correspond to this compound (molecular weight: 202.05 g/mol ), exhibiting a molecular ion peak (M+) at m/z 202 and an M+2 peak at m/z 204 of similar intensity.
Table 2: Illustrative GC-MS Data for Purity Assessment of this compound
| Peak ID | Compound Name | Retention Time (min) | Area % | Key Mass Fragments (m/z) |
| 1 | 3-Methoxyaniline | 8.9 | 0.6 | 123, 108, 92, 65 |
| 2 | This compound | 15.4 | 98.1 | 202, 204 (M+, M+2) , 187, 189, 108, 77 |
| 3 | Dibromo-methoxyaniline isomer | 20.2 | 1.3 | 280, 282, 284 (M+, M+2, M+4), 265, 267, 269, 186, 188 |
Visualization of Analytical Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methoxyaniline: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-5-methoxyaniline (CAS No. 16618-68-1).
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is critical.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
Signal Word: Danger[1]
Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
Precautionary Statements: [1][2]
-
Prevention: P260, P261, P264, P270, P271, P280
-
Response: P301+P310, P302+P352, P304+P340, P311, P312, P321, P330, P361+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This procedure should be performed in a designated and well-ventilated area, such as a fume hood.
Personnel Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Lab coat
-
Closed-toe shoes
-
For large quantities, a respirator may be necessary.[2]
Disposal Steps:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "16618-68-1," and the associated hazard pictograms (e.g., skull and crossbones).
-
-
Consult Regulations:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
-
Federal, state, and local regulations for hazardous waste disposal must be followed.
-
-
Professional Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Accidental Release Measures:
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
